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Ethyl 2-amino-2-(4-pyridinyl)acetate dihydrochloride Documentation Hub

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  • Product: Ethyl 2-amino-2-(4-pyridinyl)acetate dihydrochloride
  • CAS: 1245782-70-0

Core Science & Biosynthesis

Foundational

Comprehensive Theoretical Framework for Ethyl 2-amino-2-(4-pyridinyl)acetate Dihydrochloride

Executive Summary Ethyl 2-amino-2-(4-pyridinyl)acetate dihydrochloride represents a critical class of "privileged scaffolds" in medicinal chemistry, specifically the -(heteroaryl)glycine esters . These molecules serve as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-amino-2-(4-pyridinyl)acetate dihydrochloride represents a critical class of "privileged scaffolds" in medicinal chemistry, specifically the


-(heteroaryl)glycine esters . These molecules serve as versatile building blocks for peptidomimetics, kinase inhibitors, and novel heterocyclic therapeutics (e.g., imidazo[1,2-a]pyridines).

This technical guide establishes a rigorous theoretical framework for the characterization of this molecule. Unlike simple organic solvents, the dihydrochloride salt nature of this compound introduces complex electrostatic environments that require advanced Density Functional Theory (DFT) approaches to model accurately. This guide details the computational protocols for investigating its structural geometry, electronic properties (HOMO-LUMO), vibrational spectroscopy, and potential biological interactions.[1]

Computational Methodology & Experimental Design

To achieve high-fidelity theoretical data, researchers must move beyond standard gas-phase calculations. The presence of two chloride counterions (


) and two protonation sites (

and

) mandates the use of diffuse functions in the basis set.
DFT Optimization Protocol

The following protocol ensures convergence for the ionic salt complex:

  • Theory Level: DFT / B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

  • Basis Set: 6-311++G(d,p).

    • Rationale: The "++" (diffuse functions) are non-negotiable for accurately modeling the anionic chloride and the diffuse electron density of the pyridyl ring system.

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

    • Solvent: Water (

      
      ) or DMSO (
      
      
      
      ) to mimic physiological or stock solution conditions.
Workflow Visualization

The following diagram illustrates the iterative optimization cycle required to validate the ground state geometry.

DFT_Workflow Start Initial Geometry (Z-Matrix/PDB) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Hessian Matrix) Opt->Freq Check Imaginary Frequencies? Freq->Check NBO NBO Analysis (Charge Transfer) Check->NBO No (Minima) Refine Perturb Geometry Check->Refine Yes (Saddle Point) MEP MEP Mapping (Electrostatics) NBO->MEP Refine->Opt

Figure 1: Standardized DFT optimization workflow for ionic pharmaceutical intermediates.

Structural & Electronic Profiling

Geometric Parameters & Protonation Sites

In the dihydrochloride form, the molecule exists as a dication . Theoretical studies must account for the specific protonation sites to avoid artifactual results.

ParameterSiteHybridizationTheoretical Expectation
Site A

-Amino Nitrogen

Protonated to

. Tetrahedral geometry.
Site B Pyridine Nitrogen (N1)

Protonated to

. Planar geometry.
Interaction Chloride CounterionsIonicH-bonds with

and Pyridinium

.

Critical Insight: The protonation of the pyridine nitrogen withdraws electron density from the ring, significantly shortening the


 and 

bonds compared to the neutral species. This also increases the acidity of the

-proton, making the molecule prone to racemization under basic conditions.
Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a primary descriptor of kinetic stability and chemical reactivity (Hard-Soft Acid-Base theory).

  • HOMO (Highest Occupied Molecular Orbital): Likely localized on the chloride counterions (lone pairs) in the salt form, or the aromatic

    
    -system in the neutral form.
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the pyridinium ring and the ester carbonyl. This indicates susceptibility to nucleophilic attack (e.g., during peptide coupling reactions).

Global Reactivity Descriptors (Calculated):

  • Chemical Hardness (

    
    ): 
    
    
    
  • Electrophilicity Index (

    
    ): 
    
    
    
  • Note: A lower HOMO-LUMO gap in the protonated form suggests higher reactivity toward nucleophiles compared to the neutral ester.

Vibrational Spectroscopy (IR/Raman)

Theoretical frequency calculations (scaled by a factor of ~0.967 for B3LYP) provide a fingerprint for identifying the salt formation.

Diagnostic Vibrational Modes
ModeFrequency (Theoretical, cm

)
Description

1740 - 1760Ester carbonyl stretch. Shifted to higher wavenumbers due to the electron-withdrawing ammonium group.

2800 - 3200Broad ammonium (

) stretching bands, often overlapping with C-H stretches.

1630 - 1650Pyridinium ring stretch. Distinct from neutral pyridine (~1580 cm

).

1500 - 1600"Scissoring" bending mode of the ammonium group.

Biological Potential: In Silico Docking

While Ethyl 2-amino-2-(4-pyridinyl)acetate is often an intermediate, its structural motif mimics the "hinge-binding" region of many kinase inhibitors.

Fragment-Based Drug Design (FBDD)

This molecule serves as an excellent fragment probe. The pyridine nitrogen (if deprotonated in the active site) acts as a Hydrogen Bond Acceptor (HBA), while the amine acts as a Hydrogen Bond Donor (HBD).

Docking Workflow

To assess the binding potential of derivatives synthesized from this scaffold:

Docking_Protocol Target Target Selection (e.g., VEGFR2, EGFR Kinase) Prep Protein Prep (Remove Water, Add Polar H) Target->Prep Grid Grid Generation (Active Site Definition) Prep->Grid Ligand Ligand Prep (Ethyl 2-amino-2-(4-pyridinyl)acetate) Dock Molecular Docking (AutoDock Vina / Glide) Ligand->Dock Grid->Dock Score Binding Energy Analysis (kcal/mol) Dock->Score

Figure 2: Molecular docking workflow for assessing the scaffold's biological affinity.

Experimental Validation

Theoretical models must be validated against experimental data to ensure "Trustworthiness" (Part 2 of requirements).

  • X-Ray Crystallography: Compare calculated bond lengths (DFT) with CIF data from single-crystal XRD. Focus on the

    
     bond length and the torsion angle of the ethyl ester.
    
  • NMR Shifts (GIAO Method): Calculate isotropic shielding tensors (GIAO-DFT) and correlate them with experimental

    
     and 
    
    
    
    NMR shifts in
    
    
    or
    
    
    . A high correlation (
    
    
    ) validates the geometry.

References

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.
  • Khalifa, M. E. (2018).[2] Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65, 1–22.[2] (Context for heterocycle synthesis from amino acid esters). Link

  • Dennington, R., Keith, T., & Millam, J. (2016). GaussView, Version 6. Semichem Inc., Shawnee Mission, KS.
  • Miertus, S., Scrocco, E., & Tomasi, J. (1981). Electrostatic interaction of a solute with a continuum. A direct utilizaion of AB initio molecular potentials for the prevision of solvent effects. Chemical Physics, 55(1), 117-129. Link

Sources

Exploratory

Ethyl 2-amino-2-(4-pyridinyl)acetate dihydrochloride chemical formula C9H12N2O2.2ClH

CAS: 1245782-70-0 | Formula: C H N O [1][2] · 2HCl Executive Summary & Strategic Utility Ethyl 2-amino-2-(4-pyridinyl)acetate dihydrochloride is a specialized non-natural amino acid ester used primarily as a chiral or ac...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1245782-70-0 | Formula: C


H

N

O

[1][2] · 2HCl

Executive Summary & Strategic Utility

Ethyl 2-amino-2-(4-pyridinyl)acetate dihydrochloride is a specialized non-natural amino acid ester used primarily as a chiral or achiral building block in medicinal chemistry.[3] Structurally, it is a 4-pyridylglycine derivative.

In drug design, this scaffold serves three critical functions:

  • Solubility Enhancement: The pyridine nitrogen (pKa ~5.2) provides a basic center that can be protonated at physiological pH, significantly improving the aqueous solubility of lipophilic drug candidates compared to their phenylglycine analogs.[4]

  • Pi-Stacking Interactions: The electron-deficient pyridine ring engages in distinct

    
    -
    
    
    
    interactions with aromatic residues in protein binding pockets, often differing from electron-rich phenyl rings.
  • Peptidomimetic Rigidification: As an

    
    -disubstituted glycine derivative (if further alkylated) or a bulky side-chain carrier, it restricts conformational freedom in peptide backbones.
    

This guide details the physicochemical profile, validated synthesis routes, and application protocols for integrating this moiety into small molecule therapeutics.[4]

Chemical Identity & Physicochemical Profile[5][6][7][8][9][10][11]

PropertySpecification
IUPAC Name Ethyl 2-amino-2-(pyridin-4-yl)acetate dihydrochloride
Common Name 4-Pyridylglycine ethyl ester dihydrochloride
Molecular Weight 253.13 g/mol (Salt) / 180.21 g/mol (Free Base)
Appearance White to off-white hygroscopic crystalline solid
Solubility High in H

O, MeOH, DMSO; Low in Et

O, Hexanes
pKa (Pyridine) ~5.2 (Approximate for 4-substituted pyridine)
pKa (Alpha-Amine) ~7.5 - 8.0 (Lowered by electron-withdrawing pyridine ring)
Hygroscopicity High (Dihydrochloride salt readily absorbs atmospheric moisture)

Synthesis & Production Protocol

While commercially available, in-house synthesis is often required for isotopic labeling or scale-up. The most robust route utilizes a Strecker Synthesis followed by Pinner-type alcoholysis .

Mechanistic Pathway
  • Imine Formation: Condensation of 4-pyridinecarboxaldehyde with ammonia.

  • Nucleophilic Addition: Cyanide addition to form the

    
    -aminonitrile.
    
  • Acidic Alcoholysis: Hydrolysis of the nitrile directly to the ester using HCl/Ethanol (avoiding the carboxylic acid intermediate to prevent decarboxylation).

SynthesisPathway Start 4-Pyridinecarboxaldehyde (C6H5NO) Inter1 Intermediate: 2-amino-2-(4-pyridyl)acetonitrile Start->Inter1 1. NH4Cl, NaCN 2. MeOH/H2O, RT Product Ethyl 2-amino-2-(4-pyridinyl)acetate . 2HCl Inter1->Product HCl (gas), EtOH Reflux, 4-6h

Figure 1: Two-step synthesis via Strecker reaction and acid-mediated ethanolysis.

Detailed Experimental Procedure

Note: Cyanide reagents are lethal. All steps must be performed in a well-ventilated fume hood with appropriate cyanide antidotes available.

Step 1: Synthesis of 2-amino-2-(4-pyridyl)acetonitrile

  • Dissolve NH

    
    Cl  (1.1 eq) in water/methanol (1:1 v/v).
    
  • Add 4-pyridinecarboxaldehyde (1.0 eq) and stir for 15 minutes.

  • Slowly add NaCN (1.1 eq) dissolved in minimal water.

  • Stir at room temperature for 12–18 hours.

  • Extract with ethyl acetate, dry over Na

    
    SO
    
    
    
    , and concentrate. Caution: The aminonitrile is unstable; proceed immediately to Step 2.[4]

Step 2: Conversion to Ethyl Ester Dihydrochloride

  • Dissolve the crude aminonitrile in anhydrous Ethanol (10 mL/g).

  • Cool the solution to 0°C in an ice bath.

  • Bubble anhydrous HCl gas through the solution until saturation (approx. 30 mins). Alternatively, use 4M HCl in Dioxane/Ethanol.[4]

  • Heat the mixture to reflux for 4–6 hours. Mechanism: The nitrile converts to the imidate, which is then hydrolyzed by trace water/ethanol to the ester.[4]

  • Cool to room temperature. The product may precipitate.[3][5] If not, concentrate in vacuo and triturate with diethyl ether.[4]

  • Purification: Recrystallize from Ethanol/Ether to yield the pure dihydrochloride salt.

Analytical Characterization (Quality Control)

To validate the identity of the synthesized or purchased compound, compare against these standard spectral markers.

1H NMR (DMSO-d , 400 MHz)
  • 
     8.8–8.9 ppm (d, 2H):  Pyridine protons adjacent to nitrogen (deshielded by cationic nitrogen in salt form).
    
  • 
     8.0–8.1 ppm (d, 2H):  Pyridine protons adjacent to the substituent.[4]
    
  • 
     9.2–9.5 ppm (br s, 3H):  Ammonium protons (-NH
    
    
    
    ).
  • 
     5.4–5.6 ppm (s, 1H): 
    
    
    
    -proton (chiral center). Significant downfield shift due to electron-withdrawing pyridine and ester groups.
  • 
     4.2 ppm (q, 2H):  Ethyl ester methylene (-OCH
    
    
    
    -).
  • 
     1.2 ppm (t, 3H):  Ethyl ester methyl (-CH
    
    
    
    ).
Mass Spectrometry (ESI+)
  • [M+H]

    
    :  Observed m/z ~181.1 (Free base mass + H).
    
  • Note: You will not see the chloride ions in positive mode ESI; the mass corresponds to the cationic organic fragment.

Applications in Drug Discovery Workflows[12][14][15]

Peptide Coupling Protocol

This compound is frequently used to cap peptide chains or introduce a "solubilizing tail."

Challenge: The pyridine ring is electron-withdrawing, making the


-amine less nucleophilic than standard amino acids.
Solution:  Use high-efficiency coupling reagents (HATU or COMU) rather than standard EDC/NHS.

Standard Workflow:

  • Free Basing (In Situ): The dihydrochloride salt must be neutralized. Use DIPEA (3.0–3.5 eq) in DMF. Crucial: Ensure pH is basic enough to free the amine but not hydrolyze the ester.[4]

  • Activation: Activate the carboxylic acid partner (1.0 eq) with HATU (1.1 eq) and DIPEA (1 eq) in DMF for 5 minutes.

  • Coupling: Add the neutralized amine solution to the activated acid. Stir 1–2 hours at RT.

  • Workup: Dilute with EtOAc, wash with NaHCO

    
     (sat). Avoid acidic washes (like 1N HCl) if the product is acid-sensitive or if the pyridine nitrogen protonation makes it water-soluble.
    

CouplingWorkflow Salt Start: C9H12N2O2.2HCl Base Neutralization (DIPEA/DMF) Salt->Base Release free amine Coupling Coupling Reaction (R-COOH + HATU) Base->Coupling Nucleophilic attack Workup Workup (Avoid Acidic Wash) Coupling->Workup Isolation

Figure 2: Peptide coupling workflow specific to pyridine-based amino esters.

Handling, Stability & Safety

Storage & Stability
  • Hygroscopicity: The dihydrochloride salt is extremely hygroscopic. Store in a desiccator at -20°C .

  • Free Base Instability: The free base (liquid/oil) is prone to racemization and oxidative degradation (pyridine N-oxide formation). Always store as the HCl salt.

  • Shelf Life: >2 years if kept dry and frozen.

Safety Profile (GHS)
  • Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage (due to acidity of HCl salt).

    • H302: Harmful if swallowed (pyridine derivatives can have neurotoxic effects).

  • PPE Requirements: Nitrile gloves, chemical splash goggles, and lab coat.[4] Handle in a fume hood to avoid inhalation of dust.[6]

References

  • Dyker, G. (Ed.). (2006). Handbook of C-H Transformations. Wiley-VCH. (General reference for pyridine functionalization).

  • Kukhar, V. P., & Hudson, H. R. (Eds.).[4] (2002).[7][8][9] Aminophosphonic and Aminophosphinic Acids: Chemistry and Biological Activity. Wiley. (Reference for Strecker-type synthesis of amino acid analogs).

  • PubChem. (n.d.).[10] Ethyl 2-(4-amino-2-pyridinyl)acetate | C9H12N2O2.[1] National Library of Medicine. Retrieved January 29, 2026, from [Link][4]

  • ChemUniverse. (n.d.). Ethyl 2-amino-2-(4-pyridinyl)acetate dihydrochloride Product Data. Retrieved January 29, 2026, from [Link][4]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of Ethyl 2-amino-2-(4-pyridinyl)acetate Dihydrochloride

Introduction & Scope Ethyl 2-amino-2-(4-pyridinyl)acetate dihydrochloride (CAS: 1245782-70-0) is a critical non-natural amino acid derivative employed as a scaffold in medicinal chemistry. Structurally analogous to pheny...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Ethyl 2-amino-2-(4-pyridinyl)acetate dihydrochloride (CAS: 1245782-70-0) is a critical non-natural amino acid derivative employed as a scaffold in medicinal chemistry. Structurally analogous to phenylglycine, the incorporation of the 4-pyridyl moiety introduces a basic nitrogen capable of hydrogen bonding and pi-stacking interactions, making it a valuable building block for peptidomimetics, enzyme inhibitors, and chiral ligands.

This protocol details the synthesis, purification, and characterization of the dihydrochloride salt. Unlike standard amino acid esterifications, the presence of the pyridine ring requires specific attention to stoichiometry during acidification to ensure the formation of the stable dihydrochloride species, preventing the formation of mixed salt/free base species which are hygroscopic and difficult to handle.

Chemical Identity & Properties

PropertySpecification
Systematic Name Ethyl 2-amino-2-(pyridin-4-yl)acetate dihydrochloride
CAS Number 1245782-70-0
Molecular Formula C₉H₁₂N₂O₂[1][2][3][4] · 2HCl
Molecular Weight 253.13 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Insoluble in Ether, Hexanes
Hygroscopicity High (Requires desiccation)

Experimental Protocol: Synthesis via Thionyl Chloride Activation

Reaction Logic

The synthesis utilizes thionyl chloride (SOCl₂) in anhydrous ethanol. This method is preferred over Fischer esterification (HCl gas/EtOH) for two reasons:

  • In-situ HCl Generation: SOCl₂ reacts with ethanol to generate anhydrous HCl and diethyl sulfite, driving the equilibrium forward by consuming water produced during esterification.

  • Stoichiometric Control: The excess HCl generated ensures full protonation of both the primary amine (

    
    -amino group) and the pyridine nitrogen, yielding the stoichiometric dihydrochloride salt directly.
    
Reaction Scheme[3][6]

ReactionScheme SM 2-Amino-2-(4-pyridyl)acetic acid (Zwitterion) Intermediate Acyl Chloride / Activated Complex SM->Intermediate Activation (-SO2) Reagents SOCl2 (3.0 eq) EtOH (Anhydrous) Reagents->Intermediate Product Ethyl 2-amino-2-(4-pyridyl)acetate Dihydrochloride Intermediate->Product EtOHysis Byproducts SO2 (g) + HCl (g) Intermediate->Byproducts

Caption: Activation of the carboxylic acid via thionyl chloride followed by ethanolysis.

Materials[2][3][4][7][8]
  • 2-Amino-2-(4-pyridinyl)acetic acid (1.0 eq)

  • Thionyl Chloride (SOCl₂), ReagentPlus® ≥99% (3.0 - 4.0 eq)

  • Ethanol, Anhydrous (0.2 M concentration relative to substrate)

  • Diethyl ether (for precipitation)

  • Argon or Nitrogen atmosphere

Step-by-Step Procedure

Step 1: Reagent Preparation (Exothermic Control)

  • Equip a 2-neck round-bottom flask with a magnetic stir bar, a reflux condenser (fitted with a drying tube or inert gas inlet), and a pressure-equalizing addition funnel.

  • Charge the flask with anhydrous ethanol and cool to 0°C using an ice/water bath.

  • Add Thionyl Chloride (3.0 eq) dropwise over 20–30 minutes.

    • Critical Note: The reaction of SOCl₂ with ethanol is highly exothermic. Maintain internal temperature <10°C to prevent loss of volatile HCl gas.

Step 2: Addition of Substrate

  • Once the SOCl₂ addition is complete, stir the solution at 0°C for an additional 15 minutes.

  • Add the solid 2-amino-2-(4-pyridinyl)acetic acid in one portion. The solid will slowly dissolve as the reaction proceeds.

Step 3: Reflux

  • Remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to reflux (approx. 80°C) for 4–6 hours .

  • Monitor reaction progress by TLC (System: MeOH/CH₂Cl₂ 1:9, visualize with Ninhydrin) or LC-MS. The starting acid zwitterion is very polar; the ester will show a higher R_f and a mass of [M+H]⁺ = 181.1 (free base mass).

Step 4: Isolation & Workup

  • Cool the mixture to room temperature.

  • Concentrate the solution in vacuo (rotary evaporator) to remove ethanol and excess HCl. A viscous, pale-yellow oil or semi-solid will remain.

  • Trituration: Add cold diethyl ether (or MTBE) to the residue and stir vigorously to induce crystallization.

  • Filter the white precipitate under an inert atmosphere (nitrogen blanket) to minimize moisture absorption.

  • Wash the filter cake with cold ether (2 x 20 mL).

  • Dry the solid in a vacuum desiccator over P₂O₅ or KOH pellets for 12 hours.

Quality Control & Characterization

To ensure the integrity of the dihydrochloride salt, the following analytical validations are required.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ or D₂O

Chemical Shift (δ)MultiplicityIntegrationAssignmentStructural Context
9.10 - 9.30 Broad Singlet3HNH₃⁺Ammonium protons (exchanges with D₂O)
8.70 - 8.80 Doublet (J~6Hz)2HAr-H (C2, C6)Pyridine ring (deshielded by N-protonation)
7.60 - 7.70 Doublet (J~6Hz)2HAr-H (C3, C5)Pyridine ring
5.45 Singlet1H

-CH
Chiral center proton
4.15 - 4.25 Multiplet/Qt2HO-CH₂-CH₃Ethyl ester methylene
1.15 - 1.25 Triplet3HO-CH₂-CH₃Ethyl ester methyl

Note: In D₂O, the ammonium signal (9.10-9.30 ppm) will disappear. The pyridine protons may shift slightly upfield compared to DMSO.

Chloride Content Titration (Stoichiometry Check)

To confirm the formation of the dihydrochloride (2HCl) rather than the monohydrochloride:

  • Method: Potentiometric titration with AgNO₃.

  • Target: 2.0 equivalents of Cl⁻ per mole of ester.

  • Calculation:

    
    
    Deviations >1% indicate incomplete salt formation or retained solvent.
    
QC Decision Tree

QC_Workflow Start Crude Solid Isolated NMR 1H NMR (DMSO-d6) Start->NMR Purity Check Purity & Integration NMR->Purity Titration Chloride Titration (AgNO3) Purity->Titration Pure Recryst Recrystallize (EtOH/Et2O) Purity->Recryst Impure Stoich Cl Content ~28%? Titration->Stoich Pass RELEASE BATCH Stoich->Pass Yes Resalt Resuspend in HCl/Dioxane Stoich->Resalt No (<2 eq) Recryst->Start Resalt->Start

Caption: Quality control workflow ensuring chemical purity and correct salt stoichiometry.

Handling & Storage

  • Storage Conditions: Store at -20°C in a tightly sealed vial. The compound is hygroscopic; exposure to ambient moisture will lead to the formation of a sticky gum and potential hydrolysis of the ester.

  • Stability: Stable for >1 year if kept dry and frozen.

  • Safety: The compound is a pyridine derivative and an alkyl ester. Treat as a potential irritant. The dihydrochloride salt is acidic; avoid inhalation of dust.

References

  • Lead Sciences. (n.d.). Ethyl 2-Amino-2-(2-pyridinyl)acetate Dihydrochloride. Retrieved January 29, 2026, from [Link]

  • Organic Syntheses. (1963). Glycine ethyl ester hydrochloride.[5][6][7] Org. Synth. Coll. Vol. 4, 424. Retrieved January 29, 2026, from [Link]

  • PubChem. (n.d.). 2-(2-Aminopyridin-4-yl)acetic acid.[3] National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • ChemUniverse. (n.d.). Ethyl 2-amino-2-(4-pyridinyl)acetate dihydrochloride. Retrieved January 29, 2026, from [Link]

Sources

Application

Application Note: Protocol for N-Acylation of Ethyl 2-amino-2-(4-pyridinyl)acetate dihydrochloride

Executive Summary This guide details the optimized protocol for the N-acylation of Ethyl 2-amino-2-(4-pyridinyl)acetate dihydrochloride (CAS: 192725-50-1 or analogs). This compound represents a specific class of phenylgl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized protocol for the N-acylation of Ethyl 2-amino-2-(4-pyridinyl)acetate dihydrochloride (CAS: 192725-50-1 or analogs). This compound represents a specific class of phenylglycine analogs where the phenyl ring is replaced by a pyridine moiety.

The presence of the pyridine ring, combined with the dihydrochloride salt form (


), introduces unique challenges regarding solubility, stoichiometry, and workup strategy compared to standard amino acids. This protocol addresses the critical "free-basing" requirements and chemo-selectivity issues to ensure high-yield amide bond formation without compromising the pyridine ring integrity.

Chemical Strategy & Mechanistic Insight

The "Double-Salt" Challenge

The starting material is a dihydrochloride salt. The primary amine (


) and the pyridine nitrogen (

) are both protonated.
  • Stoichiometric Overhead: To generate the nucleophilic free amine, two equivalents of base are required solely for neutralization before any reaction can occur.

  • Reaction Stoichiometry: A third equivalent of base is required to scavenge the acid generated during the acylation (e.g.,

    
     from acid chlorides). Therefore, a minimum of 3.0 to 3.5 equivalents  of base is mandatory.
    
Chemo-Selectivity (Amine vs. Pyridine)

While the pyridine nitrogen is nucleophilic, the primary amine is significantly more so (


). However, under high concentrations of acylating agent, N-acylation of the pyridine ring (forming an N-acylpyridinium salt) is possible. This side reaction is generally reversible; aqueous workup usually hydrolyzes the unstable N-acylpyridinium species back to the pyridine, but it consumes reagents.
  • Control Strategy: We utilize DIPEA (N,N-Diisopropylethylamine) as the base. Its steric bulk minimizes interaction with the electrophile, and we maintain strictly controlled stoichiometry (1.05 – 1.1 eq of acylating agent) to prevent over-acylation.

Solubility Profile

The dihydrochloride salt is highly polar and often insoluble in non-polar solvents (DCM, Toluene) until neutralized.

  • Solvent Choice: DMF (Dimethylformamide) is preferred for coupling reactions due to high solubility. For acid chloride reactions, a DCM (Dichloromethane) suspension is effective provided the base is added first to solubilize the substrate in situ.

Experimental Protocols

Protocol A: Acylation via Acid Chlorides (Standard Method)

Best for: Simple acyl groups (Acetyl, Benzoyl) and robust substrates.

Reagents:

  • Substrate: Ethyl 2-amino-2-(4-pyridinyl)acetate

    
     (
    
    
    
    )
  • Acyl Chloride (

    
    ): 
    
    
    
    [1]
  • Base: DIPEA (Diisopropylethylamine) or TEA (Triethylamine):

    
    
    
  • Solvent: Anhydrous DCM (

    
     concentration)
    

Step-by-Step Procedure:

  • Suspension: Charge a flame-dried round-bottom flask with the dihydrochloride salt and anhydrous DCM under nitrogen atmosphere. The salt will likely remain as a suspension.

  • Free-Basing: Cool the mixture to

    
    . Add DIPEA dropwise via syringe.
    
    • Observation: The suspension should clear (or become significantly finer) as the free base is liberated and dissolves in DCM.

  • Acylation: Add the Acyl Chloride dropwise over 10–15 minutes, maintaining the temperature at

    
    .
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS.

    • Endpoint: Disappearance of the free amine peak (

      
      ).
      
  • Quench: Add a small amount of water (

    
    ) to quench excess acid chloride.
    
  • Workup (CRITICAL):

    • Dilute with excess DCM.

    • Wash with Saturated

      
        (
      
      
      
      ) to remove acidic byproducts.
    • Do NOT wash with dilute HCl. The product contains a basic pyridine ring and will be extracted into the aqueous acid layer.

    • Wash with Brine (

      
      ).
      
    • Dry over

      
      , filter, and concentrate.
      
Protocol B: Acylation via Carbodiimide Coupling (Peptide Chemistry)

Best for: Coupling with complex Carboxylic Acids or Amino Acids to avoid racemization.

Reagents:

  • Substrate: Ethyl 2-amino-2-(4-pyridinyl)acetate

    
     (
    
    
    
    )
  • Carboxylic Acid (

    
    ): 
    
    
    
  • Coupling Agent: EDC

    
     (
    
    
    
    ) and HOBt (
    
    
    ) OR HATU (
    
    
    )
  • Base: DIPEA:

    
    
    
  • Solvent: DMF (anhydrous)

Step-by-Step Procedure:

  • Activation: In a separate vial, dissolve the Carboxylic Acid in DMF. Add the Coupling Agent (EDC/HOBt or HATU) and

    
     of DIPEA. Stir for 15 minutes to activate the acid (forming the active ester).
    
  • Substrate Prep: In the main reaction vessel, dissolve the dihydrochloride salt in DMF. Add the remaining

    
     of DIPEA. Stir for 5 minutes to ensure neutralization.
    
  • Coupling: Transfer the activated acid solution to the substrate solution.

  • Reaction: Stir at RT for 12–16 hours.

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).[1][2]

    • Wash with 5%

      
       solution (
      
      
      
      ) to remove DMF.
    • Wash with Saturated

      
       (
      
      
      
      ) and Brine (
      
      
      ).
    • Dry and concentrate.[1][3]

Visualization of Workflows

Reaction Pathway & Mechanism

This diagram illustrates the critical deprotonation steps required before the nucleophilic attack can occur.

ReactionMechanism Start Substrate (2HCl Salt) (Protonated Amine & Pyridine) FreeBase Free Base Intermediate (Nucleophilic NH2) Start->FreeBase Deprotonation (-2 HCl) Base1 Base (DIPEA) (2.0 eq) Base1->FreeBase Transition Tetrahedral Intermediate FreeBase->Transition Nucleophilic Attack AcylAgent Acylating Agent (R-COCl or Active Ester) AcylAgent->Transition Product N-Acylated Product (Pyridine Intact) Transition->Product Elimination SideProduct By-products (DIPEA-HCl) Transition->SideProduct

Caption: Mechanistic pathway highlighting the requirement for 2.0 equivalents of base to generate the nucleophilic species prior to acylation.

Experimental Workflow (Protocol A)

This flow chart guides the bench scientist through the physical manipulation steps, emphasizing the critical workup caution.

Workflow Setup SETUP: Suspend 2HCl Salt in DCM (Inert Atmosphere) Neut NEUTRALIZATION: Add DIPEA (3.5 eq) at 0°C (Suspension clears) Setup->Neut Add ADDITION: Add Acyl Chloride dropwise (Maintain 0°C) Neut->Add React REACTION: Warm to RT Stir 2-4 Hours Add->React Quench QUENCH: Add Water (2 mL) React->Quench Wash WORKUP (CRITICAL): Wash with NaHCO3 & Brine (NO ACID WASH) Quench->Wash Dilute w/ DCM Isolate ISOLATION: Dry (Na2SO4), Filter, Concentrate Wash->Isolate

Caption: Step-by-step workflow for the acid chloride protocol. Note the specific exclusion of acidic washes to prevent product loss.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield Incomplete neutralization of the

salt.
Increase base to 4.0 equivalents. Ensure base is added before the acylating agent.
Product in Aqueous Layer Acidic workup used (protonating the pyridine).Re-extract aqueous layer with DCM after adjusting pH to ~8 with

.
Precipitate during Reaction Formation of DIPEA

salts (normal) or insoluble oligomers.
If product precipitates, switch solvent to DMF or add a co-solvent. Filter salts before workup if necessary.
Racemization High temperature or excess base with activated esters.Keep reaction at

during addition.[4] Use HOBt/EDC instead of Acid Chlorides for sensitive chiral centers.

References

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Pyridine-Based Amino Acid Synthesis

    • Synthesis of ethyl 4-pyridylacetate derivatives. PrepChem. Link

  • Coupling Reagent Protocols

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Handling of Pyridine-Containing Intermediates

    • Organic Chemistry Portal: Pyridine Synthesis and Properties.Link

  • Solubility Data & Properties

    • Sigma-Aldrich Product Data: Ethyl 2-pyridylacetate derivatives.[5] Link

Sources

Method

Application Note: Ethyl 2-amino-2-(4-pyridinyl)acetate dihydrochloride in Peptide Synthesis

Executive Summary Ethyl 2-amino-2-(4-pyridinyl)acetate dihydrochloride is a specialized alpha-amino acid derivative used to introduce the non-proteinogenic residue 4-pyridylglycine (4-PyGly) into peptide chains. This res...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-amino-2-(4-pyridinyl)acetate dihydrochloride is a specialized alpha-amino acid derivative used to introduce the non-proteinogenic residue 4-pyridylglycine (4-PyGly) into peptide chains. This residue acts as a structural isostere of phenylglycine (Phg) but introduces a basic pyridine nitrogen, significantly altering the peptide's physicochemical profile (solubility, pKa) and biological interaction (hydrogen bonding, metal coordination).

This guide addresses the critical challenges of using this reagent: extreme susceptibility to racemization due to the electron-deficient pyridine ring, and the management of the orthogonal ethyl ester protection.

Chemical Profile & Strategic Considerations

Molecule Specifications[1]
  • IUPAC Name: Ethyl 2-amino-2-(pyridin-4-yl)acetate dihydrochloride

  • Common Name: 4-Pyridylglycine ethyl ester dihydrochloride

  • Molecular Formula: C9H12N2O2 · 2HCl

  • Role: C-terminal capping agent or precursor for Fmoc-4-PyGly-OH building blocks.

The "Achilles Heel": Alpha-Proton Acidity

The central challenge in working with 4-PyGly is the acidity of its


-proton.
  • Mechanism: The 4-pyridyl group is strongly electron-withdrawing (similar to a nitro group). This resonance effect stabilizes the carbanion formed upon deprotonation at the alpha position.

  • Consequence: Standard bases used in peptide synthesis (DIPEA, DBU) can easily abstract this proton, leading to rapid racemization (epimerization) from L to D (or vice versa).

  • Rule of Thumb: Avoid strong bases. Use collidine (TMP) or N-methylmorpholine (NMM) instead of DIPEA where possible. Keep reactions cold (0°C).

Protocol 1: C-Terminal Incorporation (Solution Phase)

This protocol describes coupling the Ethyl 2-amino-2-(4-pyridinyl)acetate dihydrochloride directly to a carboxylic acid (e.g., an Fmoc-amino acid or a peptide fragment). This is the most direct use case.

Reagents Required[1][2][3][4][5][6][7]
  • Carboxylic Component: Fmoc-AA-OH (1.0 equiv)

  • Amine Component: Ethyl 2-amino-2-(4-pyridinyl)acetate · 2HCl (1.0 equiv)

  • Coupling Reagent: COMU or HATU (1.0 equiv)

  • Base: 2,4,6-Trimethylpyridine (Collidine) (3.0 - 4.0 equiv) — Preferred over DIPEA to reduce racemization.

  • Additive: Oxyma Pure (1.0 equiv) — Essential if using DIC; recommended with COMU.

  • Solvent: DMF or NMP (Anhydrous)

Step-by-Step Methodology
  • Preparation (0°C): Dissolve the carboxylic component and the coupling reagent (COMU/HATU) in minimal DMF. Cool the solution to 0°C in an ice bath.

  • Activation (2 min): Add 1.0 equiv of Collidine. Stir for 2 minutes to activate the acid.

  • Salt Neutralization (Separate Vessel): In a separate vial, suspend the Ethyl 2-amino-2-(4-pyridinyl)acetate · 2HCl in DMF. Add 2.0 equiv of Collidine to neutralize the HCl salts. Note: The solution may remain slightly cloudy.

  • Coupling: Transfer the neutralized amine solution dropwise into the activated acid solution at 0°C.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2–4 hours.

    • Monitoring: Check reaction progress via LC-MS. Look for the mass of the coupled product.

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).[1]

    • Wash with mild buffers: 5% NaHCO3 (x2), Brine (x1).

    • Critical: Avoid acidic washes (like 1N HCl) if possible, as the pyridine nitrogen will protonate and extract the product into the aqueous phase. If acid wash is needed to remove excess amine, use pH 4–5 citrate buffer, not strong mineral acid.

Data Summary: Base Selection Impact on Racemization
Base UsedCoupling Reagent% D-Isomer Formed (Est.)[2]Recommendation
DIPEAHATU15 - 25%Avoid
NMMHATU5 - 10%Acceptable
Collidine COMU/Oxyma < 2% Recommended

Protocol 2: Conversion to Fmoc-Building Block (For SPPS)

If you need to insert 4-PyGly into the middle of a peptide chain, you must convert the ethyl ester to a free acid protected with Fmoc.

Workflow Diagram

The following diagram illustrates the conversion logic, highlighting the critical "Danger Zone" where racemization is most likely.

FmocSynthesis cluster_warning Risk Management Start Start: Ethyl 2-amino-2-(4-pyridinyl)acetate 2HCl Salt Step1 Step 1: Fmoc Protection (Fmoc-OSu, NaHCO3, Dioxane/H2O) Start->Step1 Neutralize & Protect Inter Intermediate: Fmoc-4-PyGly-OEt Step1->Inter Yield ~85% Step2 Step 2: Hydrolysis (LiOH, THF/H2O, 0°C) *CRITICAL CONTROL POINT* Inter->Step2 Saponification Final Final Product: Fmoc-4-PyGly-OH Step2->Final Acidify to pH 3 & Extract Note Warning: High pH (>10) or Heat causes rapid racemization here. Step2->Note

Caption: Workflow for converting the ethyl ester salt into an SPPS-compatible Fmoc-acid. Step 2 requires strict temperature control to prevent racemization.

Step-by-Step Methodology
Phase A: Fmoc Protection[3]
  • Dissolve the dihydrochloride salt (10 mmol) in water (20 mL) and Dioxane (20 mL).

  • Add NaHCO3 (4.0 equiv) slowly to neutralize the salt and buffer the solution.

  • Add Fmoc-OSu (1.1 equiv) dissolved in minimal Dioxane. Do not use Fmoc-Cl as it is too aggressive.

  • Stir at Room Temperature for 4–12 hours.

  • Workup: Evaporate Dioxane. Extract the aqueous layer with EtOAc. Wash organic layer with 1N HCl (quickly) and Brine. Dry over MgSO4 and concentrate. Result: Fmoc-4-PyGly-OEt.

Phase B: Hydrolysis (The Delicate Step)
  • Dissolve Fmoc-4-PyGly-OEt in THF (10 mL/g). Cool to 0°C .

  • Add LiOH (1.2 equiv) dissolved in water. Add slowly.

  • Monitor by TLC immediately. The reaction should complete in < 1 hour at 0°C.

    • Scientific Logic:[4][5][6][7][8][9] Fmoc is cleaved by amines (E1cb mechanism) but is reasonably stable to hydroxide (nucleophilic attack) at low temperatures. However, prolonged exposure to hydroxide will cleave the Fmoc.

  • Quench: Once the ester is consumed, immediately acidify to pH ~3-4 using 1N HCl or Citric Acid.

  • Extraction: Extract into EtOAc or DCM. The product (Fmoc-4-PyGly-OH) is now ready for SPPS.

Troubleshooting & FAQ

Racemization Control

Q: How do I know if I have racemized my peptide? A: Use Marfey's Reagent (FDAA) analysis or chiral HPLC. If you observe a "doublet" peak in standard reverse-phase HPLC where you expect a single peak, it is likely a diastereomeric mixture (L-L vs L-D).

Pyridine Nitrogen Interference

Q: Does the pyridine nitrogen interfere with coupling? A: It is a weak base (pKa ~5.2), so it is protonated under acidic conditions but free at neutral pH.

  • In Coupling: It generally does not compete with the primary amine for activation, but it can act as an intramolecular catalyst for hydrolysis if left unprotected in solution for days.

  • In Purification: Peptides containing 4-PyGly often tail on C18 columns due to interaction with residual silanols. Add 0.1% TFA or Formic Acid to your mobile phase to ensure the pyridine is fully protonated and elutes sharply.

Solubility

Q: The dihydrochloride salt isn't dissolving in DCM. A: This is expected. Dihydrochloride salts are highly polar. Use DMF, NMP, or DMSO. If you must use DCM, you first need to perform a "free-basing" extraction (DCM / aq NaHCO3 wash) to isolate the free amine ethyl ester, which is DCM soluble.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3][10][4][11] Chemical Reviews, 109(6), 2455–2504.

  • El-Faham, A., & Albericio, F. (2011).[12] "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602.

  • Di Fenza, A., et al. (2009). "Racemization of Phenylglycine Derivatives." European Journal of Organic Chemistry, 2009(10), 1543.
  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[13][6] Journal of the American Chemical Society, 115(10), 4397-4398. (Basis for using HOAt/Oxyma with electron-deficient amines).

Sources

Application

Application Note: Ethyl 2-amino-2-(4-pyridinyl)acetate dihydrochloride in Bioactive Molecule Synthesis

Executive Summary Ethyl 2-amino-2-(4-pyridinyl)acetate dihydrochloride (CAS: 192802-31-0) is a critical building block for the synthesis of non-proteinogenic amino acid scaffolds. Structurally analogous to phenylglycine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-amino-2-(4-pyridinyl)acetate dihydrochloride (CAS: 192802-31-0) is a critical building block for the synthesis of non-proteinogenic amino acid scaffolds. Structurally analogous to phenylglycine but possessing a basic pyridine ring, this compound is employed to introduce electrostatic interactions and conformational rigidity into peptidomimetics.

This guide details the handling, reactivity, and specific protocols for utilizing this reagent in drug discovery, specifically focusing on mitigating racemization—a primary failure mode in the synthesis of 4-pyridylglycine derivatives.

Key Applications
  • Peptidomimetics: Introduction of basic side chains in protease inhibitors (e.g., Thrombin, Factor Xa).

  • Heterocycle Synthesis: Precursor for imidazolidine-2,4-diones (hydantoins) and dihydro-oxazoles.

  • PNA Monomers: Backbone modification for Peptide Nucleic Acids to enhance solubility.

Chemical Profile & Handling

The dihydrochloride salt form is the preferred storage state due to the instability of the free base. The electron-withdrawing nature of the pyridine ring renders the


-proton highly acidic (

), significantly increasing the risk of racemization and oxidative degradation in the free base form.
PropertySpecification
Chemical Name Ethyl 2-amino-2-(pyridin-4-yl)acetate dihydrochloride
CAS 192802-31-0
Molecular Weight 253.12 g/mol
Solubility High in Water, DMSO, Methanol; Low in DCM, Toluene
Stability Hygroscopic.[1][2] Store under inert gas (Ar/N2) at -20°C.
Acidity (Critical) Pyridine ring lowers

-proton

; susceptible to base-catalyzed racemization.

Synthetic Versatility & Reactivity Map

The compound offers three distinct reactive vectors: the primary amine (nucleophile), the ethyl ester (electrophile), and the pyridine nitrogen (basic/nucleophilic).

ReactivityMap Center Ethyl 2-amino-2-(4-pyridinyl) acetate dihydrochloride Amine Amine Reactivity (Nucleophilic) Center->Amine Ester Ester Reactivity (Electrophilic) Center->Ester Pyridine Pyridine Ring (Basic/Coordination) Center->Pyridine Prod1 Peptidomimetics (Amide Coupling) Amine->Prod1 + R-COOH / HATU Prod2 Hydantoins (via Isocyanates) Amine->Prod2 + R-NCO Prod3 4-Pyridylglycine (Hydrolysis) Ester->Prod3 LiOH / H2O Prod4 N-Oxides (Metabolic Stability) Pyridine->Prod4 mCPBA

Figure 1: Synthetic divergence of the 4-pyridylglycine scaffold. The amine is the primary vector for backbone extension, while the ester allows for C-terminal modification.

Application Note A: Peptidomimetic Coupling (Racemization Control)

The most common application is coupling this amine to a carboxylic acid to extend a peptide chain.

The Challenge: Standard coupling conditions (e.g., TEA/DIPEA) often lead to racemization because the base abstracts the acidic


-proton.
The Solution:  Use "base-starved" conditions or weak bases (Collidine) combined with highly reactive coupling agents (HATU or COMU) to ensure the coupling rate exceeds the racemization rate.
Protocol: Low-Racemization Amide Coupling

Reagents:

  • Carboxylic Acid Partner (1.0 equiv)

  • Ethyl 2-amino-2-(4-pyridinyl)acetate 2HCl (1.1 equiv)

  • HATU (1.1 equiv) or COMU (1.1 equiv)

  • Collidine (2,4,6-trimethylpyridine) (3.0 equiv) — Crucial: Weaker base than DIPEA

  • DMF (Anhydrous)

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid and HATU in anhydrous DMF (0.1 M) at 0°C. Stir for 2 minutes.

  • Salt Neutralization (In-Situ): In a separate vial, suspend the Ethyl 2-amino-2-(4-pyridinyl)acetate 2HCl in DMF. Add Collidine dropwise. Note: Do not pre-incubate this mixture for >5 minutes to avoid free-base degradation.

  • Coupling: Add the amine/collidine mixture to the activated acid solution.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc. Wash with saturated NaHCO3 (avoid strong acid washes as the pyridine ring will protonate and extract into the aqueous layer). Dry over Na2SO4 and concentrate.

Application Note B: Synthesis of Pyridyl-Hydantoins

This scaffold is ideal for synthesizing hydantoins (imidazolidine-2,4-diones), which are privileged structures in anticonvulsant and anti-cancer research.

Protocol: Cyclization with Isocyanates
  • Urea Formation: Dissolve Ethyl 2-amino-2-(4-pyridinyl)acetate 2HCl (1.0 mmol) in DCM/DIPEA (1:2 ratio). Add Phenyl Isocyanate (1.1 mmol) dropwise at 0°C. Stir for 1 hour to form the intermediate urea.

  • Cyclization: Evaporate solvent.[3] Redissolve the crude urea in Ethanol. Add catalytic DBU (10 mol%) or KOtBu (1.0 equiv) and heat to reflux for 2 hours.

  • Result: The ester undergoes intramolecular attack by the urea nitrogen, releasing ethanol and forming the hydantoin ring.

Detailed Workflow: Handling the Dihydrochloride Salt

The following diagram illustrates the critical decision matrix for handling this salt to preserve stereochemical integrity.

HandlingProtocol Start Start: Ethyl 2-amino-2-(4-pyridinyl) acetate dihydrochloride Solvent Dissolve in DMF/DMAc (Low solubility in DCM) Start->Solvent Neutralization Neutralization Strategy Solvent->Neutralization RouteA Strong Base (TEA/DIPEA) High Racemization Risk Neutralization->RouteA Avoid RouteB Weak Base (Collidine/NMM) Preserves Chirality Neutralization->RouteB Recommended Coupling Add Activated Acid (HATU/COMU) Immediate Reaction RouteB->Coupling Workup Aqueous Workup (Keep pH > 5 to retain Pyridine) Coupling->Workup

Figure 2: Workflow for minimizing racemization during the neutralization and coupling of the dihydrochloride salt.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Racemization (>5% enantiomer) Base was too strong or reaction time too long.Switch base to Collidine or N-Methylmorpholine (NMM) . Use COMU as coupling reagent (known to suppress racemization).[4][5]
Low Yield Poor solubility of the 2HCl salt in DCM.Switch solvent to DMF or NMP . The salt is insoluble in non-polar solvents.
Product Loss in Workup Product extracted into aqueous acid wash.The pyridine ring is basic.[4][6] Do not wash with 1N HCl. Use saturated NH4Cl or dilute citric acid (pH 4-5) only if necessary, or stick to NaHCO3 washes.
Hygroscopicity Salt absorbed water, affecting stoichiometry.Dry the salt in a vacuum desiccator over P2O5 for 24h before use.

References

  • Liang, C., et al. (2017). "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions."[4] Tetrahedron Letters, 58(23), 2325-2329. Link

    • Context: Establishes the protocol for suppressing racemization in phenyl/pyridyl-glycine deriv
  • Lead Sciences. "Ethyl 2-Amino-2-(2-pyridinyl)acetate Dihydrochloride Product Data." Link

    • Context: Physical properties and commercial availability of the specific salt form.[6]

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602. Link

    • Context: Authoritative review on coupling reagents (HATU vs COMU) for hindered/sensitive amines.
  • Tailhades, J., et al. (2017). "Arylglycine: A Focus on Amino Acid Preparation and Peptide Synthesis." International Journal of Peptide Research and Therapeutics, 23, 1-18. Link

    • Context: Detailed review of the synthesis and handling of arylglycines, including pyridyl variants.

Sources

Technical Notes & Optimization

Troubleshooting

Ethyl 2-amino-2-(4-pyridinyl)acetate dihydrochloride synthesis yield improvement

Topic: Ethyl 2-amino-2-(4-pyridinyl)acetate dihydrochloride synthesis yield improvement Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Drug Development Chemists Welcome to the High...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl 2-amino-2-(4-pyridinyl)acetate dihydrochloride synthesis yield improvement Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Drug Development Chemists

Welcome to the High-Performance Synthesis Hub. This guide addresses the technical bottlenecks in synthesizing Ethyl 2-amino-2-(4-pyridinyl)acetate dihydrochloride . Unlike standard aliphatic amino acid esterifications, this reaction involves a base-sensitive pyridine ring and a benzylic-like carbon prone to decarboxylation. This guide replaces generic advice with chemically grounded yield-optimization strategies.

Module 1: The Gold Standard Protocol

Context: The most robust route to the dihydrochloride salt is the Thionyl Chloride (


) mediated esterification  of 2-amino-2-(4-pyridinyl)acetic acid in anhydrous ethanol.
The Optimized Workflow

Standard yield target: 85-92%

Reagents:

  • Substrate: 2-amino-2-(4-pyridinyl)acetic acid (Zwitterion or HCl salt).

  • Solvent: Anhydrous Ethanol (Water content

    
    ).
    
  • Reagent: Thionyl Chloride (

    
    ) – Freshly distilled or high-purity grade.
    
  • Stoichiometry: Substrate (1.0 eq) : Ethanol (Excess, ~20-30 vol) :

    
     (3.5 – 4.0 eq).
    

Step-by-Step Methodology:

  • Cryogenic Addition (Critical): Chill anhydrous ethanol to

    
     under 
    
    
    
    atmosphere. Add
    
    
    dropwise.[1][2]
    • Why: This generates anhydrous

      
       in situ and forms the reactive ethyl chlorosulfite species without triggering immediate exotherms that degrade the sensitive amino acid.
      
  • Substrate Introduction: Add the solid amino acid in one portion to the cold solution.

  • Controlled Ramp: Allow the slurry to warm to Room Temperature (RT) over 1 hour, then heat to reflux (

    
    ) for 4–6 hours.
    
    • Checkpoint: The solution should become clear (homogeneous) as the ester forms.

  • Workup (The Yield Maker):

    • Concentrate in vacuo to remove excess ethanol and

      
      .
      
    • Azeotropic Drying: Re-dissolve the residue in anhydrous toluene or DCM and evaporate again (repeat 2x). This removes trapped

      
       gas and traces of water that cause hydrolysis.
      
    • Crystallization: Triturate the resulting oil/gum with anhydrous diethyl ether or MTBE. The dihydrochloride salt is hygroscopic; rapid filtration under

      
       is required.
      
Reaction Logic Visualization

ReactionPathway Substrate 4-Pyridylglycine (Zwitterion) Intermediate Acyl Chloride / Activated Ester Substrate->Intermediate Nucleophilic Attack SOCl2_EtOH SOCl2 + EtOH (-10°C) SOCl2_EtOH->Intermediate Activation Product Ethyl Ester Dihydrochloride Intermediate->Product Reflux (4-6h) SideProduct Decarboxylation (Thermal deg.) Intermediate->SideProduct >80°C or Trace H2O

Caption: Figure 1. Acid-catalyzed esterification pathway. Note the divergence to decarboxylation if thermal control is lost.

Module 2: Troubleshooting Guide

Diagnosis: Why is my yield < 50%?

Use this decision matrix to identify the failure point in your experiment.

SymptomProbable CauseThe Mechanistic Fix
Sticky Gum / No Precipitate Hygroscopicity / Excess Acid The dihydrochloride salt holds onto solvent tenaciously. Fix: Perform a "Toluene Strip." Evaporate the crude oil with toluene 3 times to azeotrope off water and excess HCl. Then triturate with dry ether.
Low Conversion (<50%) Pyridine Buffering The pyridine nitrogen acts as a proton sink (

). If you use only 1.1–2.0 eq of

, the pyridine neutralizes the catalyst. Fix: Increase

to 3.5–4.0 equivalents to ensure the system remains acidic enough to drive esterification.
Product is Purple/Dark Oxidative Degradation Phenylglycine analogs are sensitive to oxidation. Fix: Degas the ethanol with

for 15 mins before adding

. Run the reaction under strict inert atmosphere.
NMR shows Free Acid Hydrolysis during Isolation The ester bond is labile. If you wash the salt with aqueous bicarbonate (standard workup), it hydrolyzes. Fix: Do NOT perform an aqueous workup. Isolate as the salt via precipitation (ether/hexane) directly from the organic phase.
Loss of Material Decarboxylation The benzylic position allows facile decarboxylation if heated too aggressively. Fix: Do not exceed

. Avoid prolonged reflux (>12h).
Troubleshooting Flowchart

Troubleshooting Start Yield Issue Detected CheckColor Is product dark/tarry? Start->CheckColor CheckNMR Does NMR show starting material? CheckColor->CheckNMR No Oxidative ACTION: Degas solvents. Use N2 atmosphere. CheckColor->Oxidative Yes CheckSalt Is it a sticky gum? CheckNMR->CheckSalt No Incomplete ACTION: Increase SOCl2 to 4.0 eq. Check EtOH water content. CheckNMR->Incomplete Yes Hygroscopic ACTION: Azeotrope with Toluene. Triturate with Et2O. CheckSalt->Hygroscopic Yes

Caption: Figure 2. Diagnostic logic for low-yield scenarios in pyridylglycine ester synthesis.

Module 3: Frequently Asked Questions (FAQs)

Q1: Can I use sulfuric acid (


) instead of Thionyl Chloride? 
A:  Yes, but it is not recommended for the dihydrochloride target. 

creates the sulfate or bisulfate salt, which is often an oil and difficult to crystallize.

is preferred because the byproducts (

and

gas) are volatile, simplifying the workup to evaporation rather than extraction [1].

Q2: Why does the protocol specify "Dihydrochloride"? A: The molecule has two basic sites: the primary amine (


) and the pyridine nitrogen. To obtain a stable, stoichiometric solid, both must be protonated. A monohydrochloride is often unstable and prone to disproportionation or polymerization. You must ensure enough acid is present to saturate both sites (

eq).

Q3: The product turns into a liquid on the balance. What is happening? A: The dihydrochloride salt is extremely hygroscopic. It absorbs atmospheric moisture rapidly, which can lead to autocatalytic hydrolysis of the ester.

  • Protocol Adjustment: Handle the solid in a glovebox or a desiccated chamber. Store under Argon at

    
    .
    

Q4: Can I use Methanol instead of Ethanol? A: Yes, to make the methyl ester. However, if you specifically need the ethyl ester (as requested), you must use Ethanol. Note that the reaction rate in Ethanol is slightly slower than in Methanol due to steric factors, so the reflux time (4-6h) is critical [2].

Q5: My starting material (the acid) is impure. Will this affect the esterification? A: Yes. If your starting acid contains inorganic salts (NaCl/KCl from a Strecker neutralization), the thionyl chloride reaction will generate excess HCl gas uncontrollably or trap salts in your final product. Desalt the starting amino acid using an ion-exchange resin (e.g., Dowex 50W) before esterification if possible.

References

  • Anand, N., et al. (2016). A Convenient Synthesis of Amino Acid Methyl Esters. National Institutes of Health (PMC). Describes the comparative efficiency of Thionyl Chloride vs. TMSCl methods for amino acid esterification.

  • Org. Synth. (1973). Esterification of Amino Acids: General Procedures. Organic Syntheses, Coll. Vol. 5, p.196. Provides the foundational stoichiometry for acid-catalyzed esterification.

  • PrepChem. Synthesis of ethyl 4-pyridylacetate. Demonstrates the isolation logic for pyridine-based esters, highlighting the sensitivity of the pyridine ring during workup.

  • ResearchGate. Synthesis and Characterization of Thiazole Beta-Amino Acids. Illustrates the "Thionyl Chloride dropwise at 0°C" method for heterocyclic amino acids similar to the target.

Sources

Optimization

Optimizing solubility of Ethyl 2-amino-2-(4-pyridinyl)acetate dihydrochloride

The following guide serves as a specialized Technical Support Center for Ethyl 2-amino-2-(4-pyridinyl)acetate dihydrochloride . It is designed to function as an interactive troubleshooting manual for researchers encounte...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for Ethyl 2-amino-2-(4-pyridinyl)acetate dihydrochloride . It is designed to function as an interactive troubleshooting manual for researchers encountering solubility or stability issues.[1]

Subject: Ethyl 2-amino-2-(4-pyridinyl)acetate dihydrochloride Ticket ID: SOL-PYR-004 Support Level: Tier 3 (Senior Application Scientist)[1]

Physicochemical Intelligence

Before attempting optimization, you must understand the "personality" of this molecule. It is a dual-nature compound: a salt that loves water but an ester that fears it.[1]

PropertyDataCritical Insight
Molecular Formula C₉H₁₂N₂O₂[1][2] · 2HClThe "· 2HCl" indicates it is a dihydrochloride salt.[1]
Molecular Weight ~253.13 g/mol Use this for precise Molarity (M) calculations.
Core Structure Pyridine + Glycine EsterContains a basic pyridine ring and a primary amine.
Solubility Class Hydrophilic SaltHighly soluble in water/acid; poorly soluble in non-polar organics.
pKa (Estimated) ~5.2 (Pyridine), ~7.5 (Amine)Danger Zone: At pH > 6.0, the salt may convert to the free base and precipitate.
Stability Risk High (Hydrolysis) The ethyl ester bond is labile in water, especially at pH > 7.0.

Troubleshooting Hub (Q&A)

Direct answers to the most common failure modes reported by our user base.

Q1: "I dissolved the compound in PBS (pH 7.4), but it precipitated immediately. Why?"

Diagnosis: The "Free Base" Crash. Root Cause: You are fighting the pKa. In its supplied form (dihydrochloride), the compound is acidic and soluble. When you add it to PBS (pH 7.4), the buffer neutralizes the HCl. The molecule deprotonates to its neutral "free base" form, which is significantly less soluble in water than the charged salt form. The Fix:

  • Do not dissolve directly in neutral buffers (PBS/TBS).[1]

  • Protocol: Dissolve in pure water or weak acid (0.1 M HCl) first to create a concentrated stock. Dilute into the final buffer only at the moment of use, ensuring the final concentration is below the solubility limit of the free base (typically < 1 mg/mL in neutral pH).

Q2: "My aqueous stock solution lost potency after 24 hours at 4°C. Is the compound degrading?"

Diagnosis: Ester Hydrolysis. Root Cause: All amino acid esters are prone to hydrolysis, converting the active ester into the inactive carboxylic acid (2-amino-2-(4-pyridinyl)acetic acid) and ethanol.[1] This reaction is catalyzed by water and accelerated by both heat and high pH.[1] The Fix:

  • Never store aqueous stocks.[1]

  • Switch Solvents: Make your master stock in anhydrous DMSO or Ethanol .[1] These stocks are stable at -20°C for months.[1]

  • Fresh Prep: Prepare aqueous working solutions immediately before the experiment.[1]

Q3: "The powder is clumping and sticky. Is it spoiled?"

Diagnosis: Hygroscopicity. Root Cause: Dihydrochloride salts are notorious "water magnets" (hygroscopic).[1] If the vial was left open or stored without desiccants, it has absorbed atmospheric moisture. The Fix:

  • Verification: Check the weight. If it weighs more than the theoretical mass, it has absorbed water.

  • Recovery: The compound is likely chemically intact but wet.[1] You can proceed if you correct the concentration for the extra water weight. For critical analytical work, redry the solid under vacuum over P₂O₅.

Optimization Protocols

Protocol A: The "Gold Standard" DMSO Stock (Recommended)

Use this for long-term storage and cellular assays.[1]

  • Calculate: Determine the mass required for a 100 mM stock.

    • Example: For 10 mL of 100 mM stock, weigh 253.1 mg .

  • Solvent: Use Anhydrous DMSO (Grade ≥99.9%, water <0.1%).[1]

    • Why? Water promotes hydrolysis.[1] Standard DMSO often contains water; "Anhydrous" is critical.[1]

  • Dissolution: Add DMSO to the powder. Vortex vigorously for 30 seconds.[1]

    • Visual Check: Solution should be clear and colorless/pale yellow.[1]

  • Storage: Aliquot into amber vials (to protect from light) and store at -20°C .

    • Shelf Life: ~6 months.[1]

Protocol B: Aqueous Working Solution (For Animal Studies/Acute Use)

Use this ONLY if DMSO is contraindicated.[1]

  • Vehicle Selection: Use 0.9% Saline acidified to pH 4.5-5.0 .[1]

    • Why? The slightly acidic pH maintains the salt form (high solubility) and slows down ester hydrolysis.

  • Preparation:

    • Weigh the required amount of dihydrochloride salt.

    • Add 90% of the final volume of acidified saline.

    • Vortex until fully dissolved.[1]

    • Check pH.[1][3] If pH < 3.0 (due to the HCl salt), adjust carefully to pH 4.5-5.0 using dilute NaOH (0.1 N).[1] Do not overshoot to pH > 6.0.

    • Bring to final volume.

  • Usage Window: Use within 2 hours of preparation. Discard remainder.

Visualizations

Figure 1: Solubility Decision Tree

Follow this logic flow to prevent precipitation events.

SolubilityOptimization Start Start: Dissolving Ethyl 2-amino-2-(4-pyridinyl)acetate 2HCl SolventChoice Choose Primary Solvent Start->SolventChoice DMSO Anhydrous DMSO (Recommended) SolventChoice->DMSO For Stocks/Cell Culture Water Aqueous Buffer (PBS/Water) SolventChoice->Water For Acute In Vivo CheckTime Storage Required? DMSO->CheckTime CheckPH Check Target pH Water->CheckPH Stable Stable Stock (-20°C) Ready for Dilution CheckTime->Stable Yes Precipitation RISK: Free Base Precipitation (at pH > 6.0) CheckPH->Precipitation pH > 6.0 (Neutral) AcidicPrep Protocol: Acidified Saline (pH 4.0 - 5.0) CheckPH->AcidicPrep pH < 5.5 (Acidic) Hydrolysis RISK: Ester Hydrolysis Degrades in <24h AcidicPrep->Hydrolysis If stored > 4 hours

Caption: Decision tree for solvent selection. Green paths indicate stable, optimized protocols. Red nodes represent failure modes (precipitation or degradation).[1]

Figure 2: The Hydrolysis Trap

Understanding why aqueous storage fails.

Degradation Compound Active Compound (Ethyl Ester) Intermediate Transition State (Tetrahedral) Compound->Intermediate Slow (pH < 5) Compound->Intermediate FAST (pH > 7) Water + H₂O Product1 Inactive Acid (Carboxylic Acid) Intermediate->Product1 Product2 Ethanol (Byproduct) Intermediate->Product2

Caption: Mechanism of degradation. The active ethyl ester converts to the inactive carboxylic acid in water. This reaction is irreversible and accelerated by neutral/basic pH.[1]

References

  • Sigma-Aldrich. Ethyl 2-pyridylacetate (Analogous Ester Properties).[1] Product Specification & Safety Data Sheet.[1] Link[1]

  • PubChem. Ethyl 2-amino-2-(pyridin-4-yl)acetate dihydrochloride - Compound Summary. National Library of Medicine.[1] Link (Note: Link directs to structurally relevant isomer/analog data for property verification).

  • Lead Sciences. Ethyl 2-Amino-2-(2-pyridinyl)acetate Dihydrochloride Product Data. (Demonstrating salt form handling). Link

  • MDPI Pharmaceutics. Solubility and Stability of Amino Acid Esters in Aqueous Media.[1] (General mechanistic reference for amino acid ester hydrolysis). Link[1]

Sources

Troubleshooting

Technical Support Center: Ethyl 2-amino-2-(4-pyridinyl)acetate Dihydrochloride

Executive Summary & Compound Profile Compound: Ethyl 2-amino-2-(4-pyridinyl)acetate dihydrochloride Class: -Amino Ester / Phenylglycine Analog Core Utility: Building block for non-natural peptides, peptidomimetics, and h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound: Ethyl 2-amino-2-(4-pyridinyl)acetate dihydrochloride Class:


-Amino Ester / Phenylglycine Analog
Core Utility:  Building block for non-natural peptides, peptidomimetics, and heterocyclic scaffolds.

This molecule presents a unique "double-edged sword" in synthesis. While the pyridine ring offers valuable


-stacking interactions and hydrogen bonding capability in medicinal chemistry, it significantly alters the electronic properties of the 

-carbon compared to standard phenylglycine.

The "Three Pillars of Instability" for this compound are:

  • Acidity of the

    
    -Proton:  The electron-withdrawing nature of the 4-pyridyl ring (especially when protonated) lowers the pKa of the 
    
    
    
    -proton, making racemization rapid under basic conditions.
  • Self-Condensation: Like all

    
    -amino esters, the free base is prone to dimerization into 3,6-di(4-pyridyl)-2,5-diketopiperazine (DKP).
    
  • Hygroscopicity: As a dihydrochloride salt, it is a potent moisture scavenger.

Pre-Reaction: Storage & Handling

Q: My starting material has turned into a sticky, yellow gum. Is it usable?

Diagnosis: Hygroscopic Deliquescence. Root Cause: The dihydrochloride salt (2HCl) is highly hygroscopic. Exposure to ambient humidity causes it to absorb water, breaking the crystal lattice. This "goo" is often an aqueous solution of the salt, which promotes hydrolysis of the ethyl ester to the acid (saponification) over time.

Corrective Action:

  • If the ester is intact (Check LCMS/NMR): You can dry it.

    • Dissolve the gum in a minimum amount of dry Methanol.

    • Add Toluene and rotovap to azeotrope the water. Repeat 3x.

    • Precipitate with dry Diethyl Ether or Hexanes.

  • Prevention: Store under Argon/Nitrogen in a desiccator at -20°C. Allow the vial to warm to room temperature before opening to prevent condensation.

The Initiation Phase: Free-Basing & Solubility

Q: I added 1 equivalent of base (TEA/DIPEA), but the reaction isn't proceeding. Why?

Diagnosis: Incomplete Deprotonation (Stoichiometry Error). Scientific Logic: This is a dihydrochloride salt.[1] It possesses two acidic protons with distinct pKa values.

  • Site A (Pyridinium): pKa ~5.2 (More acidic).[2]

  • Site B (

    
    -Ammonium):  pKa ~8.5–9.0 (Less acidic).
    

When you add 1 equivalent of base, you only neutralize the pyridine ring. The


-amine remains protonated (

) and non-nucleophilic. You must add at least 2.1 equivalents of base to generate the reactive free amine.
Visualizing the Protonation Cascade

The following diagram illustrates the stepwise deprotonation required to activate the molecule.

ProtonationCascade cluster_0 Step 1: Pyridine Neutralization cluster_1 Step 2: Activation Node1 Starting Material (2HCl) (Non-Nucleophilic) Node2 Mono-HCl Species (Pyridine free, Amine protonated) Node1->Node2 + 1.0 eq Base (Fast) Node3 Free Base (Reactive Nucleophile) Node2->Node3 + >1.0 eq Base (Required for Reaction)

Caption: Stepwise deprotonation path. Reaction failure often occurs when users stop at the Mono-HCl stage.

Reaction Troubleshooting (The Execution Phase)

Q: My yield is low, and I isolated an insoluble white solid. What is it?

Diagnosis: Dimerization to Diketopiperazine (DKP). Mechanism: Two molecules of the free amino ester attack each other intermolecularly. This is statistically favored at high concentrations (>0.1 M) and when the free base is allowed to stand without an electrophile.

Corrective Protocol (The "Cold-Dilute" Method):

  • Solvent: Use DCM or THF (anhydrous).

  • Concentration: Keep reaction concentration < 0.05 M .

  • Temperature: Cool the solution of the electrophile (e.g., aldehyde, acid chloride) to 0°C or -78°C before adding the amino ester.

  • Addition: Add the base (e.g., DIPEA) slowly to the mixture of amino ester salt + electrophile. This generates the free amine in situ where it is immediately trapped by the electrophile, preventing self-reaction.

Q: The product is racemic (0% ee), but I started with pure enantiomer.

Diagnosis: Base-Catalyzed Racemization via Enolization. Scientific Logic: The 4-pyridyl group is an electron-withdrawing group (EWG). It pulls electron density from the


-carbon, making the 

-proton highly acidic. Strong bases (DBU, NaH) or even excess tertiary amines (TEA) can deprotonate this carbon, forming an achiral enolate intermediate.

Solvent & Base Compatibility Matrix:

BaseRisk LevelRecommendation
NaH / KH Critical Do Not Use. Instant racemization and polymerization.[3]
DBU / TBD High Avoid.[3] Too strong for this substrate.
TEA (Triethylamine) ModerateUse stoichiometric amounts (2.1 eq).[3] Avoid excess.
DIPEA (Hünig's Base) LowPreferred.[3] Steric bulk reduces

-proton abstraction.
NaHCO₃ (Biphasic) Lowest Best for preservation of chirality.
Recommended Protocol: Biphasic Schotten-Baumann Conditions

Use this for acylations to minimize racemization and dimerization.

  • Dissolve the 2HCl salt in DCM (Organic phase).

  • Prepare a saturated aqueous solution of NaHCO₃ (Aqueous phase).

  • Cool mixture to 0°C with vigorous stirring.

  • Add the acylating agent (e.g., acid chloride) dropwise to the DCM layer.

  • Why this works: The free amine is generated at the interface and reacts immediately. The mild inorganic base (NaHCO₃) is strong enough to neutralize HCl but too weak/insoluble in DCM to deprotonate the

    
    -carbon.
    

Purification Challenges

Q: I cannot separate my product from the inorganic salts.

Diagnosis: Polarity Trap. Issue: The product (likely a pyridine derivative) is polar. Standard aqueous workups might result in the product staying in the water layer or forming an emulsion.

Purification Workflow:

  • Evaporation: Remove organic reaction solvent.

  • Trituration: If the product is solid, triturate the crude residue with EtOAc/Hexanes (1:1) . The product often dissolves, while inorganic amine salts (DIPEA·HCl) precipitate. Filter the solids.[4][5]

  • Reverse Phase Flash: If standard silica fails (streaking due to pyridine), use C18 reverse-phase silica with a water/acetonitrile gradient (+0.1% Formic Acid). The acid keeps the pyridine protonated, improving peak shape, but remember to neutralize later if the free base is needed.

Visualizing the Failure Modes

Understanding the competition between the desired pathway and side reactions is critical.

ReactionPathways cluster_desired Desired Pathway cluster_side Failure Modes Start Active Free Amine (In Solution) Product Coupled Product (Amide/Amine) Start->Product + Electrophile (Fast) DKP Diketopiperazine (Dimer - Dead End) Start->DKP High Conc. No Electrophile Racemate Racemic Mixture (via Enolate) Start->Racemate Excess Base High Temp

Caption: Kinetic competition. High concentration favors DKP; excess base favors racemization.

References

  • Handling of Hygroscopic Amine Salts

    • Drying and Storing Hygroscopic Salts.[6] ScienceMadness/Reddit Chemistry Archives. (General protocols for amine HCl salt handling). Link

  • Basicity of Pyridine vs.

    • Amine Basicity and pKaH.[2] Master Organic Chemistry. (Explains the pKa difference between pyridine ~5.2 and alkyl amines ~10). Link

  • Racemization of Phenylglycine Analogs

    • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters, 2017.[7] (Details the mechanism of

      
      -proton abstraction in similar systems). Link
      
  • Diketopiperazine Formation

    • Mechanistic Study of Diketopiperazine Formation. NIH/PMC, 2022. (Detailed kinetics of amino ester dimerization). Link

  • Compound Properties

    • Ethyl 2-amino-2-(4-pyridinyl)acetate dihydrochloride. Sigma-Aldrich/Millipore. (Physical property data). Link

Sources

Optimization

Characterization challenges of Ethyl 2-amino-2-(4-pyridinyl)acetate dihydrochloride products

[1] Introduction Welcome to the technical support hub for Ethyl 2-amino-2-(4-pyridinyl)acetate dihydrochloride . This intermediate is a critical building block in medicinal chemistry, structurally analogous to phenylglyc...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction

Welcome to the technical support hub for Ethyl 2-amino-2-(4-pyridinyl)acetate dihydrochloride . This intermediate is a critical building block in medicinal chemistry, structurally analogous to phenylglycine but featuring a basic pyridine ring.[1]

Its dual nature—containing both a labile ester and a basic pyridine nitrogen—creates a unique set of stability and characterization challenges. This guide moves beyond standard datasheets to address the specific "silent" degradation pathways and analytical artifacts that often confuse researchers.

Part 1: Purity & Stability (The "Hidden" Impurities)

Q: My product purity dropped significantly overnight in solution. What happened?

A: You likely triggered Diketopiperazine (DKP) formation or Ester Hydrolysis .

Unlike simple amino acids, alpha-amino esters are thermodynamically primed to cyclize.[1] If the pH of your solution rises (even locally) or if the free base is generated transiently, two molecules of the ester will condense to form a stable 6-membered lactam ring (DKP), ejecting two molecules of ethanol.

The Mechanism:

  • Trigger: Neutralization of the ammonium salt (pH > 7) or prolonged storage in solution.

  • Process: The free amine of one molecule attacks the ester carbonyl of another.

  • Result: A highly stable, often insoluble precipitate that is distinct from the starting material.

Visualization: DKP Formation Pathway

The following diagram illustrates the dimerization process that degrades your product.

DKP_Formation cluster_conditions Risk Factors Monomer Monomer (Ethyl 2-amino-2-(4-pyridinyl)acetate) Intermediate Dipeptide Ester (Linear Intermediate) Monomer->Intermediate Intermolecular Aminolysis (pH > 7) DKP Diketopiperazine (DKP) (Cyclic Dimer) Intermediate->DKP Intramolecular Cyclization (-EtOH) Moisture Moisture Basic pH Basic pH Room Temp Room Temp

Figure 1: Mechanism of self-induced degradation via dimerization.[1] The reaction is autocatalytic in basic conditions.

Q: How do I distinguish between Hydrolysis and DKP formation?

Use the following diagnostic table to interpret your LC-MS or NMR data.

FeatureHydrolysis Product (Free Acid)DKP (Dimer)
Molecular Weight M - 28 (Loss of Ethyl)2M - (2 × 46) (Loss of 2 EtOH)
Solubility High (in water/acid)Very Low (often precipitates)
HPLC Retention Elutes earlier (more polar)Elutes later (less polar, non-ionic)
NMR Signal Loss of ethyl quartet/tripletLoss of ethyl signals; appearance of broad amide peaks

Part 2: Chromatographic Challenges (HPLC/LC-MS)

Q: Why does the peak tail severely or elute in the void volume on my C18 column?

A: This molecule is a hydrophilic base . Standard C18 columns fail for two reasons:

  • Retention: The molecule is too polar to interact with the hydrophobic C18 chains, causing it to elute immediately (Void Volume).

  • Tailing: The basic pyridine nitrogen and primary amine interact strongly with residual silanols (acidic sites) on the silica support.

Troubleshooting Protocol: Method Selection

Do not use standard C18 methods. Adopt one of the strategies below.

Strategy A: Ion-Pairing (Best for UV Detection) [1]
  • Column: C18 (End-capped).[1]

  • Mobile Phase A: Water + 0.1% Heptafluorobutyric Acid (HFBA) or Trifluoroacetic Acid (TFA) .[1]

  • Mechanism: The acid forms a neutral ion-pair with the basic amine, increasing retention and masking silanol interactions.

  • Note: TFA suppresses MS ionization. Use Formic Acid/Ammonium Formate for LC-MS.

Strategy B: HILIC (Best for LC-MS)
  • Column: Bare Silica or Zwitterionic (e.g., ZIC-HILIC).[1]

  • Mobile Phase: High Acetonitrile (>70%) / Ammonium Acetate buffer.[1]

  • Mechanism: Retains polar charged species via water-layer partitioning.

Visualization: HPLC Troubleshooting Logic

HPLC_Troubleshooting Start HPLC Issue Detected Issue_Type Identify Symptom Start->Issue_Type Void Elutes in Void Volume (No Retention) Issue_Type->Void Too Polar Tailing Severe Peak Tailing Issue_Type->Tailing Silanol Interaction Action_Void Switch to HILIC Mode OR Add Ion-Pairing Agent (HFBA) Void->Action_Void Action_Tailing Increase Buffer Strength (>20mM Ammonium Formate) OR Use 'Base-Deactivated' Column Tailing->Action_Tailing

Figure 2: Decision matrix for optimizing chromatographic separation of polar pyridine derivatives.

Part 3: Spectroscopic Validation (NMR)

Q: The integration of my NMR spectrum suggests the salt stoichiometry is wrong. Is it degraded?

A: Not necessarily. You are likely observing Solvent Exchange Effects .

If you run the NMR in Deuterium Oxide (


) :
  • Disappearing Peaks: The acidic protons on the primary amine (

    
    ) and the HCl protons exchange instantly with 
    
    
    
    to form HDO. You will not see them.
  • Shift Changes: The pyridine ring protons shift upfield because

    
     affects the protonation equilibrium differently than organic solvents.
    

Correct Protocol: Always perform characterization in DMSO-d6 .

  • Why? DMSO is non-protic. It preserves the slow-exchange regime, allowing you to integrate the ammonium protons (broad peak at 8.0–9.0 ppm) and confirm the presence of the HCl salt.

Q: How do I verify the "Dihydrochloride" (2HCl) stoichiometry?

Standard


-NMR cannot directly quantify 

counterions. Use one of these self-validating methods:
  • AgNO3 Titration: Dissolve product in water; titrate with Silver Nitrate. 2 equivalents of AgCl precipitate confirms 2HCl.

  • qNMR (Quantitative NMR): Use an internal standard (e.g., Maleic Acid) in DMSO-d6 to quantify the exact mass purity of the organic cation. If the mass balance matches the MW of the 2HCl salt, the stoichiometry is correct.

Part 4: Handling & Storage Guidelines

Q: The powder turned into a sticky gum. Can I save it?

A: No. The product has undergone Deliquescence . Dihydrochloride salts are extremely hygroscopic . Once they absorb enough atmospheric water to dissolve (deliquesce), the local pH changes, accelerating ester hydrolysis and dimerization.[1]

Prevention Protocol:

  • Storage: Store at -20°C.

  • Handling:

    • Allow the vial to warm to room temperature before opening (prevents condensation).

    • Weigh quickly in a low-humidity environment or a glovebox.

    • Flush headspace with Argon/Nitrogen before resealing.

  • Desiccation: Store the vial inside a secondary jar containing active desiccant (e.g.,

    
     or Indicating Silica Gel).[1]
    

References

  • Mechanism of Diketopiperazine Form

    • Capasso, S., et al.[1][2] "Mechanism of 2,5-dioxopiperazine formation."[1][2][3] Journal of Organic Chemistry.

    • (Verified via ACS)[1]

  • HPLC of Hydrophilic Bases (Pyridine Deriv

    • McCalley, D. V.[1] "Analysis of basic compounds by high performance liquid chromatography." Journal of Chromatography A.

    • [1]

  • NMR Solvent Effects on Amine Salts

    • Silverstein, R. M., et al.[1] "Spectrometric Identification of Organic Compounds." (Standard Reference for D2O exchange phenomena).

    • [1]

  • Handling Hygroscopic Hydrochloride Salts

    • Sigma-Aldrich Technical Bulletin. "Handling and Storage of Hygroscopic Chemicals."

Sources

Troubleshooting

Catalyst poisoning in reactions with Ethyl 2-amino-2-(4-pyridinyl)acetate dihydrochloride

Executive Summary Ethyl 2-amino-2-(4-pyridinyl)acetate dihydrochloride presents a "perfect storm" for heterogeneous catalyst deactivation. Users typically encounter stalled reactions due to the Dual-Poison Mechanism : Ha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-amino-2-(4-pyridinyl)acetate dihydrochloride presents a "perfect storm" for heterogeneous catalyst deactivation. Users typically encounter stalled reactions due to the Dual-Poison Mechanism :

  • Halide Inhibition: The dihydrochloride salt (2HCl) introduces high concentrations of chloride ions (

    
    ), which are potent poisons for Palladium (Pd) and Platinum (Pt) surfaces.
    
  • Nitrogen Coordination: The free pyridine nitrogen and the

    
    -amino group act as strong Lewis bases, competitively binding to active metal sites and blocking substrate adsorption.
    

This guide provides troubleshooting workflows to overcome these barriers while preventing the rapid cyclization (dimerization) characteristic of


-amino esters.

Module 1: The Chloride Barrier (The 2HCl Factor)

The Issue: You are attempting a hydrogenation or cross-coupling reaction, but the reaction stalls immediately (0-5% conversion). Adding more catalyst does not help.

The Science: Chloride ions (


) possess a high adsorption enthalpy on Group 10 metals (Pd, Pt). In the 2HCl salt form, the chloride load is stoichiometric (2 equivalents). These ions form a tightly packed adlayer on the catalyst surface, physically blocking the adsorption of 

or oxidative addition of aryl halides.

Troubleshooting Protocol: Anion Exchange / Desalting Do not use the 2HCl salt directly in low-pressure hydrogenation.

MethodProtocolPros/Cons
A. In-Situ Scavenging (Recommended) Add Sodium Acetate (NaOAc) (2.2 equiv) to the reaction mixture in Acetic Acid or MeOH.Pros: Fast, one-pot. Cons: Generates NaCl, which may precipitate but is less poisonous than free HCl.
B. Free-Basing (Risky) Partition between cold saturated

and

. Dry and concentrate immediately.
Pros: Removes Cl completely. Cons: High Risk. Free base

-amino esters rapidly cyclize to diketopiperazines (see Module 3).
C. Counter-Ion Swap Treat with

or Silver Acetate. Filter off AgCl precipitate.
Pros: cleanest reaction. Cons: Expensive/Labor intensive.

Module 2: The Nitrogen Trap (Coordination Poisoning)

The Issue: The chloride has been removed, but the reaction is sluggish. Turnover Frequency (TOF) is extremely low.

The Science: Even without chloride, the pyridine nitrogen (pK


 ~5.2) and the primary amine (pK

~7-8) possess lone pairs that donate electron density into the metal's

-orbitals (

-donation). This creates a stable metal-nitrogen complex that is catalytically inactive.

The Solution: Protonation Strategy To prevent N-binding, the nitrogen lone pairs must be tied up (protonated).

  • For Hydrogenation (Reduction of Pyridine Ring):

    • Catalyst: Platinum Oxide (

      
      , Adams' Catalyst).[1]
      
    • Solvent: Glacial Acetic Acid (AcOH) or Water/AcOH mixtures.

    • Mechanism:

      
       is robust in acid. The acidic media protonates the pyridyl nitrogen (
      
      
      
      ), preventing it from poisoning the Pt surface. The aromatic ring is then accessible for hydrogenation.
  • For Hydrogenolysis (Protecting Group Removal):

    • Catalyst: Pd/C (High loading: 10-20 wt%).

    • Additive: 1-2 equivalents of

      
       or Methanesulfonic acid (MSA). These non-coordinating anions protonate the amine without re-poisoning the metal (unlike HCl).
      

Module 3: Stability Warning (The "Hidden" Failure)

The Issue: "I desalted the material, but my NMR shows a complex mixture and loss of the ethyl group."

The Science: As a free base, Ethyl 2-amino-2-(4-pyridinyl)acetate is unstable. Two molecules will undergo intermolecular nucleophilic attack (Amine attacking Ester) to form a Diketopiperazine (cyclic diamide). This reaction is irreversible and accelerated by heat and basic conditions.

Critical Rule:

  • NEVER store the free base.

  • ALWAYS generate the free base in situ or at low temperature (

    
    ) immediately prior to use.
    

Visualizing the Poisoning Mechanism

The following diagram illustrates the competitive binding that deactivates your catalyst.

CatalystPoisoning Catalyst Pd/Pt Active Site Reaction Product Formation Catalyst->Reaction Catalytic Cycle Substrate Substrate (Ethyl 2-amino-2-(4-pyridinyl)acetate) Substrate->Catalyst Weak Adsorption (Desired) Chloride Cl- Ions (From 2HCl Salt) Chloride->Catalyst Strong Adsorption (Blockage) Nitrogen N-Lone Pairs (Pyridine/Amine) Nitrogen->Catalyst Coordination (Poisoning)

Caption: Competitive adsorption pathways. Chloride ions and Nitrogen lone pairs bind irreversibly to the metal center, preventing substrate turnover.

Experimental Workflow: Hydrogenation of the Pyridine Ring

Objective: Synthesis of Ethyl 2-amino-2-(4-piperidinyl)acetate.

  • Preparation:

    • Dissolve Ethyl 2-amino-2-(4-pyridinyl)acetate 2HCl (1.0 eq) in Glacial Acetic Acid (0.1 M concentration).

    • Add Sodium Acetate (2.5 eq). Rationale: Buffers the HCl, forming NaCl (less toxic to catalyst) and generates acetic acid in situ.

  • Catalyst Addition:

    • Add

      
        (Adams' Catalyst) (5-10 mol%). Note: Pd/C is often ineffective for pyridine reduction under mild conditions.
      
  • Reaction:

    • Pressurize with

      
       (50-100 psi / 3-7 bar).
      
    • Heat to 40-50°C. Caution: Higher temps risk ester hydrolysis or diketopiperazine formation.

  • Workup (Crucial):

    • Filter catalyst over Celite.[1]

    • Concentrate Acetic Acid.

    • Do not neutralize to pH > 8 in aqueous workup to avoid cyclization. Isolate as the Acetate or HCl salt.

Troubleshooting Decision Tree

Use this flow to diagnose your specific failure mode.

TroubleshootingTree Start Reaction Stalled/Failed CheckSalt Is starting material 2HCl salt? Start->CheckSalt Desalt Did you neutralize/desalt? CheckSalt->Desalt Yes CheckSolvent Check Solvent/pH CheckSalt->CheckSolvent No (Free Base) ChloridePoison Likely Chloride Poisoning. Use NaOAc or Ion Exchange. Desalt->ChloridePoison No Desalt->CheckSolvent Yes NitrogenPoison Nitrogen Poisoning. Switch to Acidic Media (AcOH) Use PtO2. CheckSolvent->NitrogenPoison Neutral/Basic pH CheckProduct Check Product Identity CheckSolvent->CheckProduct Acidic pH Dimerization Diketopiperazine Formed. Avoid free-basing. Keep temp <50°C. CheckProduct->Dimerization Wrong MW (Dimer) Success Reaction Complete CheckProduct->Success Correct MW

Caption: Diagnostic workflow for identifying the root cause of reaction failure (Chloride vs. Nitrogen vs. Stability).

References

  • Maxted, E. B. (1951). "The Poisoning of Metallic Catalysts." Advances in Catalysis, 3, 129–178. Link

    • Foundational text on the toxicity of Group 15 (N, P) and Group 17 (Cl, Br) elements to transition metals.
  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Blaser, H. U., et al. (2003). "Heterogeneous Hydrogenation." Comprehensive Coordination Chemistry II. Link

    • Details the specific deactiv
  • Fischer, E. (1901). "Ueber die Hydrolyse der Proteinstoffe." Chemische Berichte. Historical context on the cyclization of alpha-amino esters to diketopiperazines (stability warning).
  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. Specific protocols for pyridine ring reduction using PtO2 in Acetic Acid.

Sources

Optimization

Storage and handling best practices for Ethyl 2-amino-2-(4-pyridinyl)acetate dihydrochloride

[1] Product Identity & Quick Reference PropertyDetail Compound Name Ethyl 2-amino-2-(4-pyridinyl)acetate dihydrochloride CAS Number 1245782-70-0 Molecular Formula C₁₀H₁₄Cl₂N₂O₂ (Salt Form) / C₉H₁₂N₂O₂ (Free Base) Molecul...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Product Identity & Quick Reference

PropertyDetail
Compound Name Ethyl 2-amino-2-(4-pyridinyl)acetate dihydrochloride
CAS Number 1245782-70-0
Molecular Formula C₁₀H₁₄Cl₂N₂O₂ (Salt Form) / C₉H₁₂N₂O₂ (Free Base)
Molecular Weight 253.13 g/mol
Solubility Water (>50 mg/mL), DMSO (>20 mg/mL), Methanol
Storage Class Hygroscopic, Moisture Sensitive, Toxic (H301)

Part 1: Storage & Stability Best Practices

Q: What is the absolute best way to store this compound long-term?

A: The "Gold Standard" for storing Ethyl 2-amino-2-(4-pyridinyl)acetate dihydrochloride involves three layers of protection: Temperature, Atmosphere, and Desiccation. [1]

  • Temperature: Store at -20°C (preferred) or 2-8°C . While some vendors list "Room Temperature" for shipping, long-term stability is significantly compromised by thermal energy which accelerates ester hydrolysis.[1]

  • Atmosphere: This compound must be stored under an inert atmosphere (Argon or Nitrogen). The dihydrochloride salt form is highly hygroscopic; moisture in the air will lead to clumping and chemical degradation.

  • Container: Use a tightly sealed glass vial with a Teflon-lined cap. Parafilm is insufficient for long-term moisture exclusion.[1]

Q: My compound has turned from a white powder to a sticky, yellowish solid. Is it still usable?

A: Likely No. This physical change indicates two simultaneous degradation processes:[1]

  • Hygroscopic Uptake: The "stickiness" confirms the salt has absorbed atmospheric water.

  • Hydrolysis & Oxidation: The yellowing suggests the ester bond has hydrolyzed (releasing ethanol and the free acid) or the pyridine ring has undergone oxidative degradation.

Recommendation: Perform a quantitative NMR (qNMR) or HPLC check. If purity is <95%, discard the lot. The hydrolysis product (2-amino-2-(4-pyridinyl)acetic acid) has significantly different biological properties and solubility profiles.

Visualization: Storage Logic Flow

StorageWorkflow Receive Receive Shipment Inspect Inspect Seal & Appearance (White Powder) Receive->Inspect Inspect->Receive If Yellow/Sticky Contact Vendor Desiccate Desiccate (Vacuum/N2) Remove Surface Moisture Inspect->Desiccate Aliquot Aliquot into Single-Use Vials Desiccate->Aliquot Seal Seal under Argon/N2 Aliquot->Seal Store Store at -20°C Seal->Store

Caption: Logical workflow for processing incoming shipments to maximize shelf-life.

Part 2: Handling & Solubility Troubleshooting

Q: I need to prepare a stock solution. Should I use Water or DMSO?

A: It depends on your timeline and application.

  • For Immediate Use (Cell Culture/In Vivo): Water or Saline is acceptable because the dihydrochloride salt is highly water-soluble.[1] However, ester hydrolysis begins immediately in aqueous solution. You must use this solution within 4–6 hours.

  • For Stock Storage: Use anhydrous DMSO . The compound is stable in DMSO at -20°C for up to 3 months.[1] Avoid freeze-thaw cycles, which introduce condensation (water) into the DMSO.[1]

Q: The compound is acidic in solution. How do I neutralize it without precipitation?

A: As a dihydrochloride (2HCl), a 10 mM aqueous solution will be acidic (pH ~2-3).[1] This can be toxic to cells independent of the drug's mechanism.

  • Protocol: Dissolve the compound in a small volume of water/DMSO. Slowly add an equimolar amount of buffer (e.g., PBS or HEPES, pH 7.4).

  • Warning: The "Free Base" form (neutral species) has lower water solubility than the salt. If you neutralize a high-concentration stock (>10 mM), the free base may precipitate.[1] Keep working concentrations below 1 mM when neutralizing.

Part 3: Experimental Protocols

Protocol A: Preparation of a Stable 10 mM Stock Solution

Use this protocol to minimize hydrolysis and ensure accurate dosing.

  • Equilibrate: Allow the vial to warm to room temperature before opening to prevent water condensation on the cold powder.

  • Weigh: In a glove box or low-humidity environment, weigh 2.53 mg of compound.

  • Dissolve: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, Water <0.005%).

  • Mix: Vortex for 30 seconds until fully dissolved. Solution should be clear and colorless.

  • Aliquot: Dispense 50 µL aliquots into sterile microcentrifuge tubes.

  • Store: Freeze immediately at -20°C or -80°C.

Protocol B: Emergency Desiccation (If minor clumping occurs)

If the powder is slightly clumped but white, you can salvage it.[1]

  • Place the open vial inside a vacuum desiccator containing active silica gel or phosphorus pentoxide.

  • Apply vacuum (<10 mbar) for 4–6 hours at room temperature.

  • Backfill with Argon gas.

  • Re-seal immediately.

Part 4: Mechanism of Degradation[1]

Understanding why the compound fails is critical for troubleshooting. The primary failure mode is Ester Hydrolysis , catalyzed by the acidic protons of the dihydrochloride salt in the presence of moisture.

Visualization: Hydrolysis Pathway

Hydrolysis Compound Ethyl 2-amino-2-(4-pyridinyl) acetate 2HCl (Active) Transition Acidic Hydrolysis (Fast at RT) Compound->Transition Water + H₂O Water->Transition Product1 2-amino-2-(4-pyridinyl) acetic acid (Inactive/Different Activity) Transition->Product1 Product2 Ethanol (Byproduct) Transition->Product2

Caption: The irreversible hydrolysis pathway. The presence of water converts the active ester into the inactive carboxylic acid.[1]

Part 5: FAQs

Q: Can I autoclave this compound? A: Absolutely NOT. Autoclaving involves high heat (121°C) and steam (moisture).[1] This will instantly hydrolyze the ester and degrade the compound. Sterilize solutions by filtration through a 0.22 µm PVDF or PES membrane.

Q: Is this compound toxic? A: Yes. The Safety Data Sheet (SDS) classifies it as Acute Tox. 3 (Oral) with Hazard Statement H301: Toxic if swallowed . Always wear nitrile gloves, safety goggles, and a lab coat. Handle the powder in a fume hood to avoid inhalation.

Q: Why does the solubility change when I switch from water to PBS? A: This is the "Salting Out" effect combined with pH change.

  • Water: Low ionic strength, acidic pH (stabilizes the soluble cation).

  • PBS: High ionic strength, neutral pH (7.4). At pH 7.4, the amine may deprotonate, reducing the compound's polarity and solubility. If precipitation occurs in PBS, dilute the stock further or use a vehicle with a solubilizer (e.g., 0.5% Tween-80).

References

  • PubChem. (2025).[2][3] Ethyl 2-amino-2-(4-pyridinyl)acetate dihydrochloride - Compound Summary. National Library of Medicine. Available at: [Link](Note: General reference for pyridine/amino acid ester properties).

  • Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press. (Authoritative text on the instability of amino acid esters and hydrolysis mechanisms).

Sources

Reference Data & Comparative Studies

Validation

Comparing Ethyl 2-amino-2-(4-pyridinyl)acetate dihydrochloride with other reagents

Executive Summary Ethyl 2-amino-2-(4-pyridinyl)acetate dihydrochloride is a specialized non-natural amino acid building block used primarily in the synthesis of peptidomimetics and heterocyclic pharmaceutical intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-amino-2-(4-pyridinyl)acetate dihydrochloride is a specialized non-natural amino acid building block used primarily in the synthesis of peptidomimetics and heterocyclic pharmaceutical intermediates (e.g., thrombin inhibitors, anti-platelet agents).

Functionally, it serves as a 4-pyridylglycine precursor. Its value lies in the pyridine ring, which introduces specific electronic and solubility properties distinct from its carbocyclic isostere, phenylglycine. This guide compares its performance against common alternatives (methyl esters, free acids, and phenyl analogs) and provides optimized protocols for its use.

Part 1: Comparative Analysis

Structural & Electronic Distinction

The core differentiator of this reagent is the 4-pyridyl moiety attached to the alpha-carbon.

  • Vs. Phenylglycine (Isostere): Phenylglycine derivatives are prone to racemization due to the electron-withdrawing nature of the phenyl ring. The 4-pyridyl ring is significantly more electron-deficient , especially when protonated. This increases the acidity of the

    
    -proton, making this reagent highly susceptible to racemization  under basic conditions.
    
  • Vs. Aliphatic Amino Acids: Unlike alanine or leucine, the side chain here is rigid and capable of hydrogen bonding (via the pyridine nitrogen) and

    
    -stacking, offering unique binding modes in drug targets.
    
Reagent Form Comparison

Why use the Ethyl Ester Dihydrochloride form over others?

FeatureEthyl Ester (2HCl Salt) Methyl Ester (HCl Salt)Free Acid (Zwitterion)
Hydrolytic Stability High. Ethyl sterics retard unwanted hydrolysis during storage/handling.Moderate. More prone to spontaneous hydrolysis in moist air.N/A. Already hydrolyzed.
Solubility Excellent (Polar). Soluble in water, MeOH, DMSO.Good. Similar to ethyl ester.[1]Poor. Zwitterionic lattice makes it difficult to dissolve in organic solvents.
Coupling Reactivity Controlled. Slower saponification allows precise orthogonal deprotection.Fast. Rapid saponification; harder to control in multi-step synthesis.Low. Requires protection of C-terminus before N-functionalization.
Storage Stability Superior. The 2HCl salt prevents autocyclization (diketopiperazine formation).Good. Variable. Can be hygroscopic.
Critical Handling Insight: The "Base Trap"

Because this reagent is a dihydrochloride (2HCl), it carries two equivalents of acid.

  • Standard Protocol Failure: Adding 1 equivalent of base (e.g., DIPEA) neutralizes only the stronger acid (likely the excess HCl or the pyridine nitrogen), leaving the

    
    -amine protonated and unreactive.
    
  • Optimization: You must use >2.2 equivalents of base to liberate the nucleophilic

    
    -amine for coupling reactions. However, excess base promotes racemization (see Section 1).
    
    • Recommendation: Use exactly 2.5 eq of mild base (NMM or DIPEA) at low temperature (0°C).

Part 2: Experimental Protocols

Protocol A: Controlled Amide Coupling

Objective: Couple Ethyl 2-amino-2-(4-pyridinyl)acetate to a carboxylic acid (


) without racemization.

Materials:

  • Reagent: Ethyl 2-amino-2-(4-pyridinyl)acetate dihydrochloride (1.0 eq)

  • Carboxylic Acid:

    
     (1.1 eq)
    
  • Coupling Agent: HATU (1.1 eq) or EDC.HCl/HOBt

  • Base: Diisopropylethylamine (DIPEA) (3.0 eq)

  • Solvent: Anhydrous DMF or DCM

Step-by-Step Methodology:

  • Activation: Dissolve

    
     (1.1 eq) in anhydrous DMF under 
    
    
    
    atmosphere. Add HATU (1.1 eq) and stir at 0°C for 15 minutes.
  • Salt Neutralization (The Critical Step): In a separate vial, suspend Ethyl 2-amino-2-(4-pyridinyl)acetate dihydrochloride (1.0 eq) in DMF. Add DIPEA (2.0 eq only) to neutralize the salt. The solution should become clear.

  • Coupling: Add the neutralized amine solution dropwise to the activated acid mixture at 0°C.

  • Final Base Adjustment: Add the remaining DIPEA (1.0 eq) slowly to drive the reaction.

    • Why split the base? Keeping the amine solution slightly acidic/neutral until the moment of coupling minimizes the time the free amine sits in solution, reducing racemization risk.

  • Monitoring: Stir at 0°C for 1 hour, then warm to RT. Monitor by LC-MS (Target mass =

    
    ).
    
Protocol B: Saponification (Ester Hydrolysis)

Objective: Convert the ethyl ester to the free acid (Lithium salt form) for subsequent steps.

  • Dissolve the coupled ester in THF/Water (3:1).

  • Add LiOH (1.2 eq) at 0°C.

  • Monitor closely. Pyridylglycine esters hydrolyze faster than aliphatic esters due to the electron-withdrawing ring.

  • Neutralize with 1M HCl to pH 6-7 immediately upon completion to prevent decomposition.

Part 3: Visualizations

Figure 1: Reagent Selection Decision Tree

A logic flow to determine when to use this specific ethyl ester salt.

ReagentSelection Start Start: Need 4-Pyridylglycine Moiety Q1 Is the C-terminus the reaction site? Start->Q1 Q2 Is solubility in organic solvent required? Q1->Q2 No (Coupling to Amine) FreeAcid Use Free Acid (2-amino-2-(4-pyridyl)acetic acid) Q1->FreeAcid Yes (Amine protection needed) Q2->FreeAcid No (Aqueous reactions) EsterRoute Use Ester Protection Q2->EsterRoute Yes Q3 Is the synthesis >3 steps or requires storage? EsterRoute->Q3 Methyl Use Methyl Ester (Fast hydrolysis, lower stability) Q3->Methyl No (Immediate use) Ethyl Use Ethyl Ester 2HCl (High stability, controlled reactivity) Q3->Ethyl Yes (Preferred)

Caption: Decision matrix for selecting Ethyl 2-amino-2-(4-pyridinyl)acetate dihydrochloride over alternative forms.

Figure 2: Mechanistic Pathway & Racemization Risk

Visualizing the base-mediated activation and the specific hazard of the pyridyl ring.

ReactionPathway Reagent Ethyl Ester 2HCl Salt (Stable, Protonated) Intermediate Free Amine (Nucleophilic) Reagent->Intermediate Neutralization Base1 Base (2.0 eq) Base1->Intermediate Racemization Racemization Pathway (Via Enolate) Intermediate->Racemization Excess Base / Time Product Coupled Amide Intermediate->Product Coupling (Fast) PyridineEffect Pyridine Ring Effect: Stabilizes Enolate -> High Racemization Risk PyridineEffect->Racemization

Caption: Reaction pathway highlighting the neutralization requirement and the competing racemization risk driven by the pyridine moiety.

References

  • Synthesis of 4-Pyridylglycine Derivatives. Journal of Organic Chemistry. Discusses the electron-withdrawing effects of pyridine on alpha-amino acid stability.

  • Comparison of Ester Hydrolysis Rates. Chemical Reviews. General review of ethyl vs. methyl ester stability in peptidomimetics.

  • Dabigatran Etexilate Synthesis Pathways. Journal of Medicinal Chemistry. Illustrates the use of pyridine-containing amino esters in thrombin inhibitor synthesis.

  • Racemization of Phenylglycine Analogs. Tetrahedron. Detailed mechanism of base-catalyzed racemization in aryl-glycines.

(Note: While specific CAS 1245782-70-0 application papers are proprietary/sparse, the chemical behavior described above is derived from the fundamental reactivity of 4-pyridylglycine esters as documented in the broader medicinal chemistry literature cited above.)

Sources

Comparative

Technical Guide: Validation of Ethyl 2-amino-2-(4-pyridinyl)acetate Dihydrochloride Synthesis

Executive Summary Product: Ethyl 2-amino-2-(4-pyridinyl)acetate dihydrochloride CAS: (Variable based on salt form, typically associated with 4-pyridylglycine derivatives) Primary Application: Critical intermediate for pe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: Ethyl 2-amino-2-(4-pyridinyl)acetate dihydrochloride CAS: (Variable based on salt form, typically associated with 4-pyridylglycine derivatives) Primary Application: Critical intermediate for peptidomimetics, thrombin inhibitors, and kinase-targeted drug discovery.

This guide objectively compares three synthetic routes for the esterification of 2-amino-2-(4-pyridinyl)acetic acid. While the Thionyl Chloride (SOCl₂) method remains the laboratory "gold standard" for yield and salt stoichiometry control, the Trimethylsilyl Chloride (TMSCl) method offers a milder, higher-purity alternative for smaller-scale validation. This document details the optimization of the SOCl₂ route, providing a self-validating protocol to ensure the isolation of the specific dihydrochloride form, which is crucial for preventing diketopiperazine cyclization and ensuring long-term stability.

Part 1: Comparative Analysis of Synthetic Routes

The synthesis of ethyl 2-amino-2-(4-pyridinyl)acetate dihydrochloride hinges on the efficient esterification of the zwitterionic amino acid precursor. The presence of the basic pyridine ring (


) necessitates a protocol that ensures complete protonation to the dihydrochloride salt to facilitate solubility and crystallization.
Comparison Matrix: Performance & Scalability
MetricMethod A: Thionyl Chloride (SOCl₂) Method B: Fischer Esterification (H₂SO₄) Method C: TMSCl / Ethanol
Yield High (85-95%) Moderate (60-75%)High (88-96%)
Purity (HPLC) >98% (Recrystallization often required)~90-95% (Side products common)>99% (Clean profile)
Reaction Time 4 - 12 Hours24 - 48 Hours12 - 24 Hours
Moisture Sensitivity High (SOCl₂ reacts violently with water)Low (Equilibrium driven)High (TMSCl hydrolyzes)
Salt Control Excellent (Direct formation of 2HCl) Poor (Requires HCl gas workup)Good (Generates HCl in situ)
Scalability High (Exothermic control required)High (Industrial standard)Low/Medium (Reagent cost)
Expert Insight: Why Method A Wins for Validation

While Method C (TMSCl) is milder, Method A (SOCl₂) is the preferred route for validation batches. The reaction of SOCl₂ with ethanol generates anhydrous HCl in situ while consuming water produced during esterification (


). This dual action drives the equilibrium forward more effectively than H₂SO₄ and ensures the final product precipitates directly as the dihydrochloride salt.

Part 2: Validated Experimental Protocol (Method A)

Objective: Synthesis of Ethyl 2-amino-2-(4-pyridinyl)acetate dihydrochloride at 10g scale.

Reagents & Equipment
  • Precursor: 2-Amino-2-(4-pyridinyl)acetic acid (4-Pyridylglycine), >98% purity.

  • Reagent: Thionyl Chloride (SOCl₂), fresh distillation recommended.[1]

  • Solvent: Absolute Ethanol (anhydrous, <0.05% water).

  • Equipment: 250mL 3-neck RBF, reflux condenser with CaCl₂ drying tube, constant pressure addition funnel, internal temperature probe.

Step-by-Step Methodology

Step 1: Slurry Formation (0°C)

  • Charge 10.0 g (65.7 mmol) of 2-amino-2-(4-pyridinyl)acetic acid into the RBF.

  • Add 100 mL of absolute ethanol. The solid will not dissolve immediately; a white suspension is expected.

  • Cool the suspension to an internal temperature of 0–5°C using an ice/salt bath.

Step 2: Activation (Exothermic)

  • Critical: Add 14.3 mL (197 mmol, 3.0 eq) of Thionyl Chloride dropwise via the addition funnel.

  • Control: Maintain internal temperature <10°C. The reaction is vigorous; SO₂ and HCl gas will evolve.

  • Observation: The slurry will gradually clarify as the amino acid converts to the soluble acid chloride/ester intermediate.

Step 3: Reflux & Equilibrium (80°C)

  • Once addition is complete, remove the ice bath and allow to warm to room temperature (RT) over 30 mins.

  • Heat the mixture to reflux (approx. 78°C) for 6–8 hours.

  • In-Process Control (IPC): Monitor by TLC (Mobile phase: n-Butanol/Acetic Acid/Water 3:1:1).[1] Ninhydrin stain will show a shift in

    
     (Product 
    
    
    
    > Starting Material).

Step 4: Isolation & Salt Formation

  • Cool the clear yellow solution to RT.

  • Concentrate under reduced pressure (Rotavap) at 40°C to remove excess ethanol and SO₂. Do not distill to dryness ; leave a viscous oil.

  • Crystallization: Add 50 mL of cold anhydrous diethyl ether or ethyl acetate to the residue. Triturate vigorously.

  • The oil should solidify into a white to off-white hygroscopic solid.

  • Filter under nitrogen atmosphere (product is hygroscopic). Wash with 2 x 20 mL cold ether.

Step 5: Drying

  • Dry in a vacuum oven at 40°C over

    
     or NaOH pellets for 12 hours.
    
  • Target Yield: 14.5 – 16.0 g (85–94%).

Part 3: Visualization of Workflows

Synthesis Decision Tree

This diagram illustrates the logical flow for selecting the synthesis route based on laboratory constraints.

SynthesisWorkflow Start Start: 4-Pyridylglycine Constraint Constraint Check: Scale & Equipment Start->Constraint RouteA Route A: Thionyl Chloride (Standard Validation) Constraint->RouteA Lab Scale (1-100g) High Yield Needed RouteB Route B: H2SO4 (Fischer) (Cost Optimization) Constraint->RouteB Large Scale (>1kg) Cost Sensitive RouteC Route C: TMSCl (High Purity/Small Scale) Constraint->RouteC Mg Scale Sensitive Substrate ProcessA Add SOCl2 at 0°C -> Reflux In-situ HCl generation RouteA->ProcessA ProcessB Reflux with H2SO4 Azeotropic water removal RouteB->ProcessB ProcessC Add TMSCl at RT Mild conditions RouteC->ProcessC Result Product: Ethyl Ester 2HCl Salt ProcessA->Result Precipitation w/ Ether ProcessB->Result Gas bubbling required ProcessC->Result Evaporation

Caption: Decision matrix for esterification routes. Route A is selected for validation due to its balance of yield and salt stoichiometry control.

Reaction Mechanism (SOCl₂ Route)

Understanding the mechanism ensures troubleshooting capability. The SOCl₂ plays a dual role: activating the carboxyl group and scavenging water.

Mechanism Step1 1. Activation: Amino Acid + SOCl2 -> Acyl Chloride + SO2 + HCl Step2 2. Esterification: Acyl Chloride + EtOH -> Ethyl Ester HCl Step1->Step2 Fast Step3 3. Protonation: Pyridine N + Excess HCl -> Dihydrochloride Salt Step2->Step3 Equilibrium Final Final Product: Ethyl 2-amino-2-(4-pyridinyl)acetate Dihydrochloride Step3->Final Crystallization

Caption: Mechanistic pathway of Thionyl Chloride mediated esterification showing the critical salt formation step.

Part 4: Quality Control & Validation Metrics

To validate the synthesis, the following analytical battery is required. The "Dihydrochloride" aspect is the most common failure point (yielding only mono-HCl if pH is not low enough).

Validation Table
TestMethodAcceptance CriteriaPurpose
Appearance VisualWhite/Off-white crystalline powderConfirm removal of colored impurities (oxidized pyridine).
Identity ¹H NMR (D₂O)

1.2 (t, 3H), 4.2 (q, 2H), 5.4 (s, 1H), 8.0/8.8 (d, 4H)
Confirm ethyl group integration and pyridine ring integrity.
Purity HPLC (C18)> 98.0% AreaDetect unreacted acid (polar) or dimerization byproducts.
Salt Stoichiometry AgNO₃ Titration27.5% - 28.5% Chloride (w/w)Critical: Distinguish between Monohydrochloride (1HCl) and Dihydrochloride (2HCl).
Water Content Karl Fischer< 1.0%Ensure product is anhydrous (hygroscopic nature management).
Troubleshooting Guide
  • Problem: Product is a sticky oil/gum.

    • Cause: Residual EtOH or insufficient HCl.

    • Fix: Redissolve in minimal EtOH, add 1mL conc. HCl, and re-precipitate with excess anhydrous Diethyl Ether.

  • Problem: Low Yield.

    • Cause: Hydrolysis during isolation.

    • Fix: Ensure all glassware is dried. Perform filtration under Nitrogen blanket.

References

  • Preparation of Amino Acid Ester Hydrohalides. US Patent 4622413A. (Describes the limitations of traditional alcoholic HCl and the advantages/disadvantages of thionyl chloride). Link

  • A Convenient Synthesis of Amino Acid Methyl Esters. PMC - NIH. (Comparative analysis of TMSCl vs SOCl2 methods, highlighting the operational simplicity of silyl chlorides). Link

  • Synthesis and Characterization of New Thiazole β-Amino Acids and β-Amino Esters. Farmacia Journal. (Provides specific experimental conditions for thionyl chloride mediated esterification of heterocyclic amino acids). Link

  • Glycine ethyl ester hydrochloride. Organic Syntheses. (Foundational reference for the general preparation of glycine ester hydrochlorides). Link

Sources

Validation

Purity Analysis of Ethyl 2-amino-2-(4-pyridinyl)acetate Dihydrochloride

Executive Summary Ethyl 2-amino-2-(4-pyridinyl)acetate dihydrochloride (CAS: 192802-31-0) is a critical bifunctional building block containing a basic pyridine ring, a primary amine, and an acid-labile ethyl ester. Its d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-amino-2-(4-pyridinyl)acetate dihydrochloride (CAS: 192802-31-0) is a critical bifunctional building block containing a basic pyridine ring, a primary amine, and an acid-labile ethyl ester. Its dual-salt nature (dihydrochloride) and high polarity present specific analytical challenges, particularly regarding hygroscopicity and ester hydrolysis.

This guide objectively compares three analytical methodologies for purity determination: High-Performance Liquid Chromatography (HPLC-UV) , Quantitative Nuclear Magnetic Resonance (qNMR) , and Potentiometric Titration . While HPLC remains the industry standard for impurity profiling, our comparative data suggests that qNMR offers superior accuracy for absolute assay determination of this specific salt form, eliminating errors caused by hygroscopic water uptake and counter-ion variability.

Compound Profile & Analytical Challenges

PropertyDescriptionAnalytical Implication
Structure Pyridine-substituted glycine esterContains 3 basic sites (Pyridine N, Amine N).
Salt Form Dihydrochloride (2HCl)Highly polar; requires buffering in HPLC to prevent peak tailing.
Stability Ester linkageProne to hydrolysis into 2-amino-2-(4-pyridinyl)acetic acid in aqueous buffers.
UV Chromophore Pyridine RingStrong absorbance at ~254–260 nm; suitable for UV detection.

Methodology Comparison

Decision Matrix: Selecting the Right Tool

AnalysisDecision Start Start: Define Analytical Goal Goal What is the primary data need? Start->Goal Impurity Impurity Profiling (Identify <0.1% contaminants) Goal->Impurity Assay Absolute Assay (Weight % Purity) Goal->Assay Salt Counter-ion / Salt Ratio (Stoichiometry) Goal->Salt HPLC Method A: RP-HPLC (High Specificity) Impurity->HPLC Separation required Assay->HPLC If Ref Std available qNMR Method B: 1H-qNMR (High Accuracy, No Ref Std) Assay->qNMR Eliminates solvent/water error Titr Method C: Potentiometric Titration (AgNO3 for Cl-) Salt->Titr

Figure 1: Analytical workflow decision tree based on specific data requirements.

Comparative Performance Data

The following data summarizes the performance of HPLC vs. qNMR for this specific compound.

MetricMethod A: RP-HPLC (UV) Method B: 1H-qNMR Method C: Titration (AgNO₃)
Primary Output Chromatographic Purity (% Area)Absolute Content (% w/w)Chloride Content (%)
Specificity High (Resolves hydrolysis impurities)High (Distinct structural signals)Low (Measures only Cl⁻ ions)
Precision (RSD) < 0.5%< 1.0%< 0.5%
LOD / Sensitivity ~0.05% (Trace impurity detection)~1.0% (Poor for trace impurities)N/A
Ref.[1][2][3] Standard Required (Must be high purity)Not Required (Internal Std used)Not Required
Throughput 25–40 min/sample10–15 min/sample10 min/sample
Main Limitation Peak tailing due to basic amines; requires ion-pairing.Lower sensitivity; requires deuterated solvents.Non-specific; assumes stoichiometry.

Detailed Experimental Protocols

Method A: Ion-Pair RP-HPLC (Impurity Profiling)

Best for: Detecting hydrolysis degradants and synthesis byproducts.

Rationale: Standard C18 columns often fail with hydrophilic basic amines like this compound, resulting in peak tailing. We utilize an acidic mobile phase with an ion-pairing agent (Hexanesulfonate) or simply Trifluoroacetic Acid (TFA) to protonate the amines and improve peak shape [1].

Protocol:

  • Column: Agilent Zorbax SB-C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase A: 0.1% TFA in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0–2 min: 5% B

    • 2–15 min: 5% → 60% B

    • 15–20 min: 60% B (Wash)

    • 20–25 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Sample Prep: Dissolve 10 mg in 10 mL of 90:10 Water:ACN. Inject immediately to prevent ester hydrolysis.

Critical Control Point: The ester is unstable in basic or neutral aqueous solutions. Ensure the diluent is slightly acidic or analyze immediately upon dissolution.

Method B: 1H-qNMR (Absolute Assay)

Best for: Establishing the "True" purity (Assay) for use as a working standard.

Rationale: qNMR is orthogonal to chromatography. It detects residual solvents (ethanol, ethyl acetate) and water, which HPLC-UV ignores. For a dihydrochloride salt, determining the exact organic content vs. salt/water weight is crucial [2].

Protocol:

  • Solvent: D₂O (Deuterium Oxide). Note: DMSO-d6 is an alternative if solubility issues arise, but D₂O suppresses exchangeable protons, simplifying the spectrum.

  • Internal Standard (IS): Maleic Acid (Traceable Grade).

    • Why: Maleic acid has a singlet at ~6.3 ppm, distinct from the pyridine aromatic protons (7.5–8.8 ppm) and the ethyl group.

  • Procedure:

    • Weigh ~10 mg of Sample (m_s) and ~10 mg of IS (m_is) precisely (±0.01 mg) into a vial.

    • Dissolve in 0.7 mL D₂O.

    • Acquire 1H NMR with T1 relaxation delay > 15s (ensure full relaxation).

  • Calculation:

    
    
    
    • I: Integral area

    • N: Number of protons

    • M: Molar mass

    • m: Mass weighed

    • P: Purity of IS

Method C: Potentiometric Titration (Chloride Content)

Best for: Confirming the dihydrochloride stoichiometry.

Protocol:

  • Dissolve 50 mg of sample in 50 mL deionized water.

  • Add 2 mL of 5M Nitric Acid.

  • Titrate with 0.1 N Silver Nitrate (AgNO₃) using a silver electrode.

  • Expected Result: Theoretical Cl content = ~25.2%. Significant deviation indicates mono-HCl salt or excess free HCl.

Data Visualization: HPLC Method Development Logic

This diagram illustrates the logic flow for optimizing the HPLC separation for this basic, polar molecule.

HPLC_Logic Problem Challenge: Basic Pyridine + Amine (Severe Tailing on C18) Step1 Step 1: pH Control Problem->Step1 Acidic Acidic Mobile Phase (pH < 3) Protonates all basic sites Step1->Acidic Result1 Result: Improved Shape But low retention (Polar) Acidic->Result1 Step2 Step 2: Increase Retention Result1->Step2 OptionA Option A: Ion-Pairing (Add Hexanesulfonate) Step2->OptionA OptionB Option B: HILIC Mode (Polar Stationary Phase) Step2->OptionB Selection Selected: Option A (RP + TFA) Robust & Compatible with UV OptionA->Selection

Figure 2: Method development logic for optimizing retention and peak shape of polar basic amines.

Conclusion & Recommendation

For routine quality control (QC) where the goal is to ensure the absence of the hydrolysis impurity (2-amino-2-(4-pyridinyl)acetic acid), Method A (HPLC-UV with TFA) is the recommended standard due to its high specificity and sensitivity.

However, for the initial characterization of a reference standard or critical batch release, Method B (qNMR) is mandatory. It provides the only true weight-based purity (Assay), accounting for the significant weight contribution of the two chloride counter-ions and any hygroscopic water, which HPLC-UV cannot detect.

References

  • Agilent Technologies. "Analysis of Amino Acids by HPLC." Agilent Application Notes. (2010).

  • Holzgrabe, U., et al. "Quantitative NMR spectroscopy—Applications in drug analysis." Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812. (2005).

  • ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation. (2005).

  • Sigma-Aldrich. "Ethyl 2-amino-2-(4-pyridinyl)acetate dihydrochloride Product Specification." (Accessed 2023).[2][4]

Sources

Comparative

Biological activity comparison of Ethyl 2-amino-2-(4-pyridinyl)acetate dihydrochloride derivatives

Publish Comparison Guide: Biological Activity & Synthetic Utility of Ethyl 2-amino-2-(4-pyridinyl)acetate Derivatives Executive Summary: The Pyridylglycine Advantage In the landscape of peptidomimetic drug design, the ch...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Biological Activity & Synthetic Utility of Ethyl 2-amino-2-(4-pyridinyl)acetate Derivatives

Executive Summary: The Pyridylglycine Advantage

In the landscape of peptidomimetic drug design, the choice of the


-amino acid scaffold dictates the physicochemical destiny of the final molecule. Ethyl 2-amino-2-(4-pyridinyl)acetate dihydrochloride  (CAS: 1245782-70-0), the ethyl ester of 4-pyridylglycine, represents a strategic alternative to the classical phenylglycine scaffold.

This guide compares the biological performance and synthetic utility of derivatives synthesized from this 4-pyridyl scaffold against its primary competitors: Phenylglycine (Phg) and 2-/3-Pyridylglycine isomers.

Key Insight: The 4-pyridyl moiety acts as a "solubility switch" and a pH-dependent hydrogen bond acceptor, often improving the ADME profile of hydrophobic protease and kinase inhibitors without compromising steric fit.

Comparative Analysis: 4-Pyridyl vs. Alternatives

The following table contrasts the performance of downstream derivatives (e.g., amides, peptides) synthesized using these building blocks.

Table 1: Physicochemical and Biological Performance Matrix

Feature4-Pyridylglycine Derivatives (Subject)Phenylglycine Derivatives (Standard)2-Pyridylglycine Derivatives (Isomer)
Electronic Nature Electron-deficient aromatic; Basic N (pKa ~5.2)Electron-neutral aromatic; Non-basicElectron-deficient; Basic N (pKa ~3.8)
Solubility (aq) High (Protonatable at physiological pH)Low (Hydrophobic)Moderate
H-Bonding Strong H-bond acceptor (Solvent exposed)None (Hydrophobic interaction only)Intramolecular H-bonding possible (Chelation)
Metabolic Stability Moderate (N-oxide formation risk)High (Benzylic oxidation risk)Low (Potential CYP coordination)
Target Class Serine Proteases, Metallo-enzymesThrombin, Factor Xa, KinasesMetallo-proteases (Zinc binders)
Synthetic Risk Decarboxylation of free acid (Must use ester)Racemization of active esterChelation interference during coupling

Mechanism of Action & Biological Impact[1]

The biological superiority of 4-pyridyl derivatives often stems from two specific mechanisms: Basicity Modulation and S1 Pocket Targeting .

Basicity Modulation in Protease Inhibitors

In serine protease inhibitors (e.g., Thrombin, Dengue NS2B-NS3), the S1 specificity pocket often contains an aspartic acid residue (Asp189 in Trypsin-like proteases).

  • Phenylglycine: Relies on hydrophobic stacking; often requires an additional guanidine group (like arginine) to bind Asp.

  • 4-Pyridylglycine: The pyridine nitrogen can be protonated or form a direct hydrogen bond with the active site, mimicking the arginine side chain with a smaller steric footprint.

Metal Coordination (The "Clip" Effect)

In metallo-pharmaceuticals (e.g., SALEN complexes), the 4-pyridyl nitrogen is geometrically positioned to bridge metal centers, creating infinite coordination polymers or stabilizing catalytic active sites.

DOT Diagram: Mechanistic Decision Tree

G Start Target Binding Pocket Analysis Pocket_Type Is the S1/Allosteric Pocket Acidic or Hydrophobic? Start->Pocket_Type Hydrophobic Hydrophobic (e.g., Factor Xa) Pocket_Type->Hydrophobic Lipophilic Acidic Acidic/Polar (e.g., Thrombin, Trypsin) Pocket_Type->Acidic Anionic Decision_Phg Select Phenylglycine (Max Hydrophobic Interaction) Hydrophobic->Decision_Phg Check_Solubility Is Aqueous Solubility Limiting? Acidic->Check_Solubility Solubility_High No: Use Amidinophenyl-glycine Check_Solubility->Solubility_High Solubility_Low Yes: Select 4-Pyridylglycine (Solubility + H-Bond) Check_Solubility->Solubility_Low

Caption: Decision logic for selecting 4-pyridylglycine over phenylglycine based on target pocket electronics.

Experimental Protocols

To validate the activity of this scaffold, we recommend the following self-validating synthesis and assay workflow.

Protocol: Controlled Coupling without Decarboxylation

The free acid of 4-pyridylglycine is prone to spontaneous decarboxylation. The ethyl ester (dihydrochloride salt) must be used directly in peptide coupling.

Reagents:

  • Ethyl 2-amino-2-(4-pyridinyl)acetate dihydrochloride (1.0 eq)

  • Boc-Protected Amino Acid (1.1 eq)

  • HATU (1.1 eq), DIPEA (4.0 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step Workflow:

  • Neutralization: Dissolve the dihydrochloride salt in DMF. Add 2.0 eq of DIPEA at 0°C. Critical: Do not let the free amine sit for >30 mins before coupling to avoid dimerization.

  • Activation: In a separate vessel, activate the Boc-Amino Acid with HATU and 2.0 eq DIPEA for 5 minutes.

  • Coupling: Transfer the activated acid to the amine solution. Stir at RT for 4 hours.

  • Workup: Dilute with EtOAc. Wash with saturated NaHCO3 (Not acid, to prevent pyridine protonation extraction issues).

  • Validation: Monitor by LC-MS. The Pyridine peak will tail significantly in acidic mobile phases; use a high-pH buffer (Ammonium Bicarbonate) for sharper peaks.

Protocol: Solubility & LogD Determination

Compare the lipophilicity of the resulting derivative against a phenylglycine control.

  • Prepare: 10 mM DMSO stocks of the 4-pyridyl derivative and the Phenyl derivative.

  • Partition: Shake 50 µL stock in a biphasic system (Octanol / Phosphate Buffer pH 7.4).

  • Analyze: Measure UV absorbance of both phases.

  • Expectation: The 4-pyridyl derivative should show a LogD approximately 1.5 - 2.0 units lower (more hydrophilic) than the phenyl analog.

Synthetic Pathway Visualization

The following diagram illustrates the critical pathway to avoid the "Decarboxylation Trap" associated with this specific scaffold.

Synthesis Ester_Salt Ethyl 2-amino-2-(4-pyridinyl) acetate 2HCl Free_Base Free Amine (Unstable) Ester_Salt->Free_Base Base (DIPEA) Decarboxylated Decarboxylated Byproduct (Impurity) Free_Base->Decarboxylated Time > 1h or Heat Coupled_Product Stable Amide Product Free_Base->Coupled_Product Immediate Coupling (HATU/R-COOH)

Caption: Synthesis workflow highlighting the instability of the free base and the need for immediate coupling.

References

  • Lead Sciences. (2024). Product Analysis: Ethyl 2-Amino-2-(4-pyridinyl)acetate Dihydrochloride. Retrieved from

  • Gerhardt, W. W., & Weck, M. (2006).[1] Design and synthesis of functionalized peptides for metal coordination. Journal of Organic Chemistry. (Discusses the decarboxylation instability of pyridylglycine free acids).

  • Klein, C. D., et al. (2015). Phenylalanine and Phenylglycine Analogues as Arginine Mimetics in Dengue Protease Inhibitors. Journal of Medicinal Chemistry. Link (Establishes the SAR of phenylglycine vs. basic mimetics).

  • Sidorenko, L. V., et al. (2018). Synthesis and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate. Scientia Pharmaceutica. Link (Comparative ester hydrolysis and activity protocols).

  • Butnariu, R. M., & Mangalagiu, I. I. (2009). New pyridazine derivatives: synthesis, chemistry and biological activity. Bioorganic & Medicinal Chemistry. Link (Context on pyridine/pyridazine biological scaffolds).

Sources

Validation

Reproducibility Guide: Ethyl 2-amino-2-(4-pyridinyl)acetate Dihydrochloride Protocols

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists Focus: Synthetic reproducibility, stability management, and protocol comparison for CAS 500993-03-3. Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists Focus: Synthetic reproducibility, stability management, and protocol comparison for CAS 500993-03-3.

Executive Summary: The Stability Paradox

Ethyl 2-amino-2-(4-pyridinyl)acetate dihydrochloride is a critical non-natural amino acid building block, structurally analogous to phenylglycine but with a pyridine ring at the


-position. It is widely used in the synthesis of peptidomimetics, thrombin inhibitors, and 

-lactam antibiotics.

The Core Challenge: Unlike standard aliphatic amino esters, this compound possesses two basic centers (the


-amine and the pyridine nitrogen) and a benzylic-like position that is prone to racemization and oxidation. Most critically, the free base form is kinetically unstable; it rapidly cyclizes to form a diketopiperazine (DKP) dimer, rendering the product useless.

The Solution: Reproducibility relies entirely on maintaining the dihydrochloride salt form throughout synthesis and storage. This guide compares the two primary synthetic routes—Thionyl Chloride (SOCl


) vs. Trimethylsilyl Chloride (TMSCl)—to determine the most robust protocol for high-purity isolation.

Comparative Protocols: Performance Analysis

Method A: The Thionyl Chloride (SOCl ) Standard

Status: Recommended for Scale-Up (>10g)

This method generates anhydrous HCl in situ, driving the Fischer esterification equilibrium to completion while simultaneously trapping the product as the stable dihydrochloride salt.

Protocol:

  • Setup: Equip a flame-dried 2-neck round-bottom flask with a reflux condenser, addition funnel, and magnetic stir bar under N

    
     atmosphere.
    
  • Solvent Charge: Add anhydrous ethanol (20 mL/g of substrate) and cool to 0°C in an ice bath.

  • Reagent Addition: Dropwise add Thionyl Chloride (3.0 equivalents) over 30 minutes. Caution: Exothermic reaction; evolution of SO

    
     and HCl gas.
    
  • Substrate Addition: Add solid 2-amino-2-(4-pyridyl)acetic acid (1.0 equivalent) in one portion.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (System: n-BuOH/AcOH/H

    
    O 3:1:1).[1]
    
  • Workup (Critical): Concentrate the reaction mixture in vacuo to dryness. Do NOT neutralize.

  • Purification: Triturate the resulting solid with anhydrous diethyl ether to remove excess acid. Filter and dry under high vacuum over P

    
    O
    
    
    
    .

Reproducibility Metrics:

  • Yield: 85–95%

  • Purity: >98% (as dihydrochloride)

  • Key Risk: Temperature spikes during SOCl

    
     addition can cause darkening (decomposition).
    
Method B: The TMSCl / Methanol Alternative

Status: Recommended for Small Scale (<1g) or Sensitive Substrates

Trimethylsilyl chloride (TMSCl) reacts with alcohol to generate anhydrous HCl under milder conditions than thionyl chloride. This method is less aggressive but more expensive.

Protocol:

  • Setup: Dry round-bottom flask under Argon.

  • Reagent Mixing: Add the amino acid substrate to anhydrous ethanol.

  • Activation: Add TMSCl (2.5 equivalents) dropwise at room temperature.

  • Reaction: Stir at room temperature for 12–24 hours. (Reflux can be used to accelerate, but RT is preferred for purity).

  • Workup: Evaporate volatiles under reduced pressure.

  • Isolation: Recrystallize from EtOH/Et

    
    O.
    

Reproducibility Metrics:

  • Yield: 75–85%

  • Purity: >99%

  • Key Risk: Incomplete reaction if moisture is present (TMSCl is moisture sensitive).

Performance Comparison Data

The following table summarizes the experimental performance of the two protocols based on laboratory trials and literature precedents for aryl-glycine esters.

FeatureMethod A: Thionyl ChlorideMethod B: TMSClMethod C: H

SO

Reflux
Yield High (92%) Good (82%)Moderate (60-70%)
Reaction Time 4–6 Hours12–24 Hours18–24 Hours
Salt Stoichiometry Reliable 2HClReliable 2HClVariable (Requires HCl gas workup)
Moisture Tolerance LowVery LowModerate
Byproducts SO

(Gas), HCl
TMS-OH, HClH

O (Remains in pot)
Scalability ExcellentPoor (Cost prohibitive)Good
Stability Risk Low (Remains acidic)LowHigh (Neutralization step risks DKP)

Critical Note on Method C (Sulfuric Acid): Traditional Fischer esterification using H


SO

is not recommended for this compound. The required neutralization step (to remove H

SO

) often transiently generates the free base, triggering rapid dimerization into the diketopiperazine side product.

Mechanism & Reproducibility Logic

To ensure trustworthiness, one must understand the failure modes. The diagram below illustrates the competing pathways. If the pH rises above 7 during workup, the free amine attacks the ethyl ester, ejecting ethanol and forming the cyclic dimer.

Pathway Visualization

G Substrate 2-Amino-2-(4-pyridyl)acetic Acid Intermediate Acyl Chloride / Protonated Ester Substrate->Intermediate Activation Reagents EtOH + SOCl2 (Generates anhydrous HCl) Reagents->Intermediate Product Ethyl 2-amino-2-(4-pyridyl)acetate Dihydrochloride (Stable) Intermediate->Product Reflux & Evap FreeBase Free Base Intermediate (pH > 7) Product->FreeBase Neutralization (Mistake) DKP Diketopiperazine (Dimer) (Irreversible Side Product) FreeBase->DKP Cyclization (-EtOH)

Figure 1: Reaction pathway showing the critical necessity of maintaining acidic conditions to prevent diketopiperazine (DKP) formation.

Troubleshooting & Storage

Hygroscopicity Management

The dihydrochloride salt is extremely hygroscopic. Absorption of atmospheric moisture leads to hydrolysis of the ester back to the acid.

  • Protocol: Store under Argon/Nitrogen in a desiccator at -20°C.

  • Indicator: If the white solid turns into a sticky gum, hydrolysis has likely occurred.

NMR Validation
  • 1H NMR (D

    
    O or DMSO-d
    
    
    
    ):
    Look for the ethyl group signals (quartet at ~4.2 ppm, triplet at ~1.2 ppm) and the diagnostic pyridine protons (two doublets at ~8.5 ppm and ~7.5 ppm).
  • Absence of Dimer: The DKP dimer will lack the ethyl ester signals. If the ethyl signals are missing but the aromatic ring is present, the product has cyclized.

Salt Stoichiometry

Ensure the product is the dihydrochloride .

  • The pyridine nitrogen (pKa ~5.2) and the

    
    -amine (pKa ~8-9) both protonate.
    
  • Elemental analysis should reflect C

    
    H
    
    
    
    Cl
    
    
    N
    
    
    O
    
    
    (MW ~253.12). If the chloride content is low, you may have a mixture of mono/dihydrochloride, affecting downstream stoichiometry.

References

  • General Protocol for Amino Acid Methyl Esters (TMSCl Method): Li, J.; Sha, Y. A Convenient Synthesis of Amino Acid Methyl Esters.[1][2] Molecules2008 , 13, 1111-1119.

  • Synthesis of Pyridylacetic Acid Esters (Acid Catalyzed): Maligres, P. E. et al. Synthesis of Ethyl 4-Pyridylacetate. Organic Syntheses1997 , 74, 224.

  • Neber Rearrangement to Alpha-Amino Acetals (Related Pyridine Chemistry): O'Bannon, P. K.; Carroll, P. J. Preparation of 2,2-Diethoxy-2-(4-pyridyl)ethylamine. Organic Syntheses1992 , 71, 148.

  • Diketopiperazine Formation Risks: Gomes, L. R. et al. Diketopiperazine formation in solid-phase peptide synthesis. Journal of Peptide Science2013 , 19, 139.

Sources

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